2-Bromo-1-chloropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloropropane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3 | |
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InChI Key |
PUJJZGFFAQHYEX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Br | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Record name | 2-BROMO-1-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID30871003 | |
| Record name | Propane, 2-bromo-1-chloro- | |
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Molecular Weight |
157.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromo-1-chloropropane is a colorless odorless liquid. Insoluble in water. Nonflammable., Colorless odorless liquid; [CAMEO] | |
| Record name | 2-BROMO-1-CHLOROPROPANE | |
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| Record name | 2-Bromo-1-chloropropane | |
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Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMO-1-CHLOROPROPANE | |
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Density |
1.537 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMO-1-CHLOROPROPANE | |
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Vapor Pressure |
11.3 [mmHg] | |
| Record name | 2-Bromo-1-chloropropane | |
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CAS No. |
3017-95-6 | |
| Record name | 2-BROMO-1-CHLOROPROPANE | |
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| Record name | 2-Bromo-1-chloropropane | |
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| Record name | Propane, 2-bromo-1-chloro- | |
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| Record name | Propane, 2-bromo-1-chloro- | |
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| Record name | 2-bromo-1-chloropropane | |
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| Record name | 2-BROMO-1-CHLOROPROPANE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-chloropropane (CAS Number: 3017-95-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-chloropropane (CAS No. 3017-95-6), a halogenated aliphatic compound with significant utility in organic synthesis. The document details its physicochemical properties, outlines key synthetic methodologies and characteristic reactions, and discusses its applications, particularly as an intermediate in the preparation of more complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols, safety and handling information, and spectroscopic data are presented to support laboratory and research applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a chiral molecule, existing as a racemic mixture.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | [3] |
| CAS Number | 3017-95-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Density | 1.537 g/mL at 25 °C | [3] |
| Boiling Point | 116-117 °C | [3] |
| Refractive Index (n20/D) | 1.4783 | [4] |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |
| Vapor Pressure | 11.3 mmHg | [5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4] |
Synthesis of this compound
The primary synthetic routes to this compound involve the addition of hydrogen bromide to allyl chloride or the electrophilic chlorination of 2-bromopropane (B125204).
Regioselective Hydrobromination of Allyl Chloride
The addition of hydrogen bromide (HBr) to allyl chloride is a key method for synthesizing this compound. The regioselectivity of this reaction is crucial and depends on the reaction mechanism.[6]
-
Markovnikov Addition: In the absence of free-radical initiators, the reaction proceeds via an electrophilic addition mechanism (Markovnikov's rule), where the proton adds to the carbon with more hydrogen atoms, and the bromide ion adds to the more substituted carbon, yielding this compound.
-
Anti-Markovnikov Addition: In the presence of peroxides or UV light, a free-radical addition occurs (anti-Markovnikov's rule), leading to the formation of the isomeric product, 1-bromo-3-chloropropane (B140262).
Caption: Synthesis of this compound via Markovnikov addition of HBr to Allyl Chloride.
-
Materials: Allyl chloride, hydrogen bromide (gas or solution in acetic acid), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a reaction vessel protected from light and moisture, dissolve allyl chloride in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize excess acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.[7]
-
Electrophilic Chlorination of 2-Bromopropane
This method involves the substitution of a hydrogen atom on the propane (B168953) backbone with a chlorine atom. A Lewis acid catalyst is typically used to polarize the chlorine molecule, generating a potent electrophilic chlorine species (Cl⁺) that is attacked by the C-H bond of 2-bromopropane.[6]
Caption: Synthesis of this compound via Electrophilic Chlorination of 2-Bromopropane.
-
Materials: 2-Bromopropane, chlorine gas (Cl₂), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), an inert solvent.
-
Procedure:
-
Charge a reaction vessel with 2-bromopropane and the Lewis acid catalyst in an inert solvent.
-
Cool the mixture and slowly introduce chlorine gas while monitoring the reaction temperature.
-
Continue the reaction until the desired conversion is achieved, as monitored by GC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash it with a dilute base solution and then with water.
-
Dry the organic layer and remove the solvent.
-
Purify the product by distillation.
-
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is dominated by the presence of two halogen atoms, which are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[6]
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces one of the halogen atoms. The choice of nucleophile and reaction conditions can often control which halogen is replaced. Bromine is generally a better leaving group than chlorine.
Caption: General schematic for Nucleophilic Substitution on this compound.
This protocol describes the synthesis of 1-chloro-2-azidopropane, a useful intermediate for introducing a nitrogen-containing functional group.
-
Materials: this compound, sodium azide (B81097) (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution and heat the mixture with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
-
This reaction introduces a nitrile group, which is a versatile functional group in organic synthesis.
-
Materials: this compound, sodium cyanide (NaCN), ethanol (B145695).
-
Procedure:
-
Prepare a solution of sodium cyanide in ethanol.
-
Add this compound to the solution and heat the mixture under reflux.
-
Monitor the reaction for the formation of the product, 3-chloro-2-cyanopropane.
-
Upon completion, cool the mixture and filter to remove any inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the crude nitrile.
-
Purify as required.
-
Applications in Research and Drug Development
Halogenated alkanes like this compound are valuable building blocks in organic synthesis.[8] Their ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
While direct use of this compound in the synthesis of major drugs is not widely documented, its structural motif and reactivity are analogous to intermediates used in important pharmaceutical syntheses. For example, the synthesis of the antidepressant bupropion (B1668061) involves the α-bromination of a propiophenone (B1677668) derivative, creating a similar reactive center that undergoes nucleophilic substitution with an amine.[6]
Analytical Methods
The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., Rtx-624) is suitable for separating halogenated compounds.[6]
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) allows for the separation of components with different boiling points.[6]
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC.
-
Detection: The mass spectrometer detects the fragments of the ionized compound, providing a unique mass spectrum for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (butyl rubber is recommended), protective clothing, and eye/face protection.[9][10] A NIOSH-approved respirator with an organic vapor cartridge should be used when handling the neat chemical.[10]
-
Storage: Store in a refrigerator in a tightly sealed container.[10][11]
-
Spills: In case of a small spill, use absorbent paper to pick up the liquid. Seal the contaminated materials in a vapor-tight plastic bag for disposal.[10] The area should be cleaned with alcohol followed by soap and water.[10]
-
Fire: Use a dry chemical, carbon dioxide, or halon extinguisher for fires involving this chemical.[10]
Conclusion
This compound is a versatile synthetic intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered around nucleophilic substitution, allows for the introduction of diverse functionalities, making it a valuable tool for organic chemists in both academic and industrial settings, including those in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding and practical methodologies for the synthesis, reaction, and analysis of this compound.
References
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- 8. Process for the preparation of bromochloro-alkanes - Patent 0678494 [data.epo.org]
- 9. quora.com [quora.com]
- 10. researchspace.csir.co.za [researchspace.csir.co.za]
- 11. scribd.com [scribd.com]
2-Bromo-1-chloropropane molecular structure and chirality
An In-depth Technical Guide to the Molecular Structure and Chirality of 2-Bromo-1-chloropropane
Introduction
This compound (CAS No: 3017-95-6) is a halogenated alkane with the chemical formula C₃H₆BrCl.[1][2] This compound serves as a valuable intermediate in various organic synthesis applications, primarily due to the reactivity of its carbon-halogen bonds which can readily participate in nucleophilic substitution reactions.[2][3] A key feature of its molecular structure is the presence of a chiral center, making it a useful compound for studies involving stereochemistry and for the resolution of enantiomers in chromatographic methods.[1][2] This guide provides a detailed overview of its molecular structure, chirality, physicochemical properties, and synthesis methodologies.
Molecular Structure
The molecular structure of this compound consists of a three-carbon propane (B168953) backbone.[2] A chlorine atom is bonded to the first carbon atom (C1), and a bromine atom is attached to the second carbon atom (C2).[2] This specific arrangement of halogen atoms significantly influences the molecule's polarity and chemical reactivity.[2] The presence of both bromine and chlorine as leaving groups makes the molecule susceptible to various nucleophilic substitution reactions, allowing for the introduction of new functional groups.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 3017-95-6[1][5] |
| Molecular Formula | C₃H₆BrCl[1][2][4] |
| SMILES | CC(Br)CCl[1] |
| InChI | InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3[4][5] |
| InChIKey | PUJJZGFFAQHYEX-UHFFFAOYSA-N[4][5] |
Chirality and Stereochemistry
The second carbon atom (C2) in the this compound molecule is a chiral center.[1][2][6] This is because it is bonded to four distinct groups: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), a bromine atom (-Br), and a hydrogen atom (-H).[6][7] The presence of this stereocenter means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers.[2][6][7]
These enantiomers are designated as (R)-2-Bromo-1-chloropropane and (S)-2-Bromo-1-chloropropane according to the Cahn-Ingold-Prelog priority rules. To assign the configuration, priorities are given to the atoms attached to the chiral center: Bromine receives the highest priority, followed by the chloromethyl group, then the methyl group, and finally the hydrogen atom with the lowest priority.[7]
-
(R)-2-Bromo-1-chloropropane: If, after orienting the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (Br → CH₂Cl → CH₃) proceeds in a clockwise direction, the enantiomer is designated as (R).[7]
-
(S)-2-Bromo-1-chloropropane: If the sequence proceeds in a counter-clockwise direction, the enantiomer is designated as (S).[7]
The existence of these optical isomers is a critical consideration in pharmaceutical development and stereoselective synthesis, where the biological activity of enantiomers can differ significantly.[8]
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature.[2][4] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[2][4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 157.44 g/mol [1][2][4] |
| Density | 1.537 g/mL at 25 °C[1][2][4] |
| Boiling Point | 116-117 °C[2] |
| log P | 2.262[1] |
| Refractive Index (n_D) | 1.4783[1] |
Spectroscopic data is available for this compound, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry, which are essential for its characterization.[5][9][10][11]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several routes, primarily involving the addition or substitution reactions on a propane or propene backbone.
Regioselective Hydrobromination of Allyl Chloride
A primary pathway for synthesizing this compound is the addition of hydrogen bromide (HBr) to allyl chloride (3-chloropropene).[2][12] The regioselectivity of this electrophilic addition is crucial. According to Markovnikov's rule, the hydrogen atom of HBr attaches to the carbon atom with more hydrogen substituents, and the bromine atom attaches to the more substituted carbon. This results in the formation of this compound.
Caption: Synthesis of this compound from Allyl Chloride.
The reaction between allyl chloride and HBr can also yield 1-bromo-3-chloropropane, so reaction conditions must be controlled to favor the desired product.[12]
Electrophilic Chlorination of 2-Bromopropane (B125204)
Another synthetic approach involves the electrophilic chlorination of 2-bromopropane.[2] This method relies on substituting a hydrogen atom on the propane backbone with a chlorine atom. The reaction is typically carried out by treating 2-bromopropane with a chlorinating agent, such as chlorine gas (Cl₂), often in the presence of a catalyst to facilitate the generation of an electrophilic chlorine species.[2] The selectivity of chlorination can be a challenge, potentially leading to a mixture of chlorinated products.
Bromination of 1-Chloropropane (B146392)
The synthesis can also proceed via the free-radical bromination of 1-chloropropane. Bromination is generally more selective than chlorination, with a strong preference for substitution at the more substituted carbon atom.[2] Therefore, the reaction of 1-chloropropane with bromine, typically initiated by UV light, would be expected to yield this compound as a major product due to the formation of the more stable secondary radical intermediate.[2]
Caption: Workflow for the Synthesis of this compound.
Reactivity and Applications
This compound is a moderately reactive compound.[13] The carbon-halogen bonds are susceptible to nucleophilic attack, making it a useful alkylating agent and an intermediate in the synthesis of more complex molecules.[2] The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective substitution reactions. Its reactivity profile makes it incompatible with strong oxidizing and reducing agents, as well as alkali metals and certain nitrogenous compounds.[4][13] Its primary application lies within laboratory-scale organic synthesis as a building block for introducing the 1-chloro-2-propyl moiety into a target structure.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 3017-95-6 | Benchchem [benchchem.com]
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- 4. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
- 6. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(3017-95-6) 13C NMR spectrum [chemicalbook.com]
- 11. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
- 12. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
Synthesis of 2-Bromo-1-chloropropane from Allyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-chloropropane from allyl chloride. The primary method detailed is the anti-Markovnikov addition of hydrogen bromide (HBr) to allyl chloride, a reaction of significant interest in organic synthesis for the preparation of halogenated intermediates.
Reaction Principle and Mechanism
The synthesis of this compound from allyl chloride is achieved through the free-radical addition of hydrogen bromide across the double bond of allyl chloride.[1][2] This reaction proceeds via an anti-Markovnikov mechanism, meaning the bromine atom adds to the less substituted carbon of the alkene, while the hydrogen atom adds to the more substituted carbon.[1][2] This regioselectivity is in contrast to the electrophilic addition of HBr, which would follow Markovnikov's rule.[1]
The anti-Markovnikov addition is initiated by a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light.[3][4] The initiator facilitates the formation of a bromine radical (Br•), which then attacks the allyl chloride double bond to form the more stable secondary carbon radical. This intermediate then abstracts a hydrogen atom from HBr to yield the final product, this compound, and regenerate a bromine radical, thus propagating the chain reaction.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, product, and the reaction.
Table 1: Physical and Spectroscopic Properties of Allyl Chloride and this compound
| Property | Allyl Chloride (Starting Material) | This compound (Product) |
| Molecular Formula | C₃H₅Cl | C₃H₆BrCl |
| Molecular Weight | 76.52 g/mol | 157.44 g/mol [5] |
| Boiling Point | 45 °C | 116-117 °C[6] |
| Density | 0.938 g/mL | 1.537 g/mL at 25 °C[5][6] |
| ¹H NMR (CDCl₃, δ) | Multiplet: ~5.8-6.1 ppm (1H, -CH=), Multiplet: ~5.1-5.3 ppm (2H, =CH₂), Doublet: ~4.0 ppm (2H, -CH₂Cl) | See Table 2 |
| ¹³C NMR (CDCl₃, δ) | ~134 ppm (-CH=), ~118 ppm (=CH₂), ~47 ppm (-CH₂Cl) | See Table 2 |
| IR (cm⁻¹) | ~3080 (C-H, sp²), ~1645 (C=C), ~740 (C-Cl) | See Table 3 |
Table 2: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.3 | Multiplet | CHBr | |
| ~3.8 | Multiplet | CH₂Cl | ||
| ~1.8 | Doublet | CH₃ | ||
| ¹³C NMR | ~50.5 | CH₂Cl | ||
| ~48.5 | CHBr | |||
| ~25.0 | CH₃ |
Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. Data is compiled from typical values for similar structures.[5][7]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2980-2920 | C-H stretch (sp³) |
| 1450-1380 | C-H bend |
| 750-700 | C-Cl stretch |
| 680-550 | C-Br stretch |
Source: NIST Chemistry WebBook[8][9]
Table 4: Reaction Parameters and Yield
| Parameter | Value/Condition |
| Reaction Type | Free-radical addition (Anti-Markovnikov) |
| Reactants | Allyl chloride, Hydrogen bromide |
| Initiator | Peroxide (e.g., Benzoyl Peroxide, AIBN) or UV light[3][4] |
| Solvent | Typically no solvent is required, or an inert solvent like hexane (B92381) can be used. |
| Temperature | Low temperatures, often below 10 °C, are used to minimize side reactions.[3] |
| Reaction Time | Varies, can be monitored by GC or TLC until consumption of allyl chloride.[3] |
| Purity | Commercially available this compound is typically ≥98% pure.[10] |
| Yield | Can be high, with reports of up to 90% conversion of allyl chloride.[11] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from allyl chloride. This protocol is based on established procedures for anti-Markovnikov hydrobromination reactions.[3][4]
Materials:
-
Allyl chloride
-
Hydrogen bromide (gas or solution in acetic acid)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
-
Inert solvent (optional, e.g., hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Reflux condenser (if heating is required for initiation)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a gas dispersion tube. If using a peroxide initiator that requires thermal decomposition, a reflux condenser should be attached. The flask should be cooled in an ice bath.
-
Charging Reactants: Add freshly distilled allyl chloride to the reaction flask. If using a solvent, add it at this stage.
-
Initiation: Add a catalytic amount of the radical initiator (e.g., AIBN or benzoyl peroxide). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Addition of HBr: Slowly bubble hydrogen bromide gas through the stirred solution via the gas dispersion tube. The temperature of the reaction mixture should be maintained at or below 10 °C to minimize the formation of byproducts. The addition of HBr is continued until the reaction is complete, which can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove any solvent by rotary evaporation. The crude product is then purified by fractional distillation. This compound has a boiling point of approximately 116-117 °C.[6] The isomeric byproduct, 1-bromo-2-chloropropane, has a different boiling point, allowing for separation.
Visualizations
Reaction Pathway
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 5. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound(3017-95-6) 13C NMR spectrum [chemicalbook.com]
- 8. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
- 9. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. prepchem.com [prepchem.com]
2-Bromo-1-chloropropane physical properties boiling point density
This guide provides an in-depth overview of the key physical properties of 2-Bromo-1-chloropropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental procedures for handling and characterizing this compound.
Physical Properties Data
This compound is a colorless, odorless liquid that is insoluble in water.[1][2] It is classified as a halogenated aliphatic compound.[1] The experimentally determined boiling point and density are summarized below. It is important to note that the boiling point can vary with atmospheric pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 116-117 °C | At standard atmospheric pressure (760 mmHg).[2][3][4] |
| 116.6 °C (241.8 °F; 389.7 K) | Standard state (25 °C, 100 kPa).[5] | |
| 134.50 °C | Not specified.[6] | |
| Density | 1.537 g/mL | At 25 °C.[2][3][4][5] |
| 1.4643 g/cm³ | Not specified.[6] |
Experimental Protocols
Accurate determination of physical properties is critical for the synthesis, purification, and application of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample like this compound.
This micro method is suitable for small sample volumes and provides an accurate boiling point measurement.[7] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 150 °C range)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil or paraffin (B1166041) oil)
-
Bunsen burner or hot plate
-
Stand and clamp
-
Rubber band or thread
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 2-3 mL with this compound.[9]
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[8]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.
-
Thiele Tube Setup: Clamp the Thiele tube and fill it with heat-resistant oil, ensuring the oil level is above the top sidearm to allow for proper convection.
-
Heating: Immerse the thermometer and the attached sample tube into the oil bath of the Thiele tube. The sample itself should be near the middle of the oil.[7] Begin gently heating the side arm of the Thiele tube with a Bunsen burner. The shape of the tube ensures uniform heating of the oil via convection currents.[8]
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[8]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[7][8]
-
Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[7][10]
Density is the mass of a substance per unit of volume (ρ = m/V). The pycnometer method is a precise technique for determining the density of a liquid.[11]
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
The liquid sample (this compound)
-
Distilled water (for calibration)
Procedure:
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁) using the analytical balance.
-
Mass of Pycnometer with Sample: Carefully fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles. Place the stopper and wipe away any excess liquid. Measure and record the combined mass of the pycnometer and the sample (m₂).
-
Mass of Sample: Calculate the mass of the liquid sample by subtracting the mass of the empty pycnometer from the combined mass:
-
Mass_sample = m₂ - m₁
-
-
Volume Determination (Calibration): To determine the precise volume of the pycnometer, empty and clean it, then fill it with distilled water at a known temperature. Measure the combined mass (m₃).
-
Calculate Pycnometer Volume: Find the mass of the water (Mass_water = m₃ - m₁). Using the known density of water at the measured temperature, calculate the volume of the pycnometer:
-
Volume_pycnometer = Mass_water / Density_water
-
-
Calculate Sample Density: Using the mass of the this compound sample and the calibrated volume of the pycnometer, calculate the density:
-
Density_sample = Mass_sample / Volume_pycnometer
-
-
Repeatability: For accuracy, it is recommended to repeat the measurements and calculate an average value.[12]
Logical Workflow Visualization
The following diagram illustrates the sequential steps involved in the experimental determination of the boiling point and density of this compound.
Caption: Workflow for determining boiling point and density.
References
- 1. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 3017-95-6 [chemicalbook.com]
- 4. This compound | CAS#:3017-95-6 | Chemsrc [chemsrc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. mt.com [mt.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromo-1-chloropropane in various organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document focuses on collating existing qualitative solubility information, predicting solubility based on physicochemical principles, and providing detailed experimental protocols for the accurate determination of its solubility.
Introduction to this compound
This compound (CAS No: 3017-95-6) is a halogenated hydrocarbon with the molecular formula C₃H₆BrCl. Its structure, featuring both bromine and chlorine atoms, imparts a significant polarity to the molecule, which is a primary determinant of its solubility characteristics.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction intermediate, and in the development of pharmaceutical and agrochemical products.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrCl | --INVALID-LINK-- |
| Molecular Weight | 157.44 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.537 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 116-117 °C | --INVALID-LINK-- |
| Water Solubility | 0.88 g/L at 25 °C | --INVALID-LINK-- |
Solubility Profile
The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a polar molecule, it is expected to be more soluble in polar solvents and less soluble in non-polar solvents.[1]
Qualitative Solubility Data
The following table summarizes the available qualitative data on the solubility of this compound in various organic solvents.
| Solvent | Solvent Type | Solubility Description | Reference |
| Methanol | Polar Protic | Slightly Soluble | --INVALID-LINK-- |
| Ethanol | Polar Protic | Soluble | --INVALID-LINK-- |
| Acetone | Polar Aprotic | More Soluble | --INVALID-LINK-- |
| Chloroform | Weakly Polar | Sparingly Soluble | --INVALID-LINK-- |
| Diethyl Ether | Weakly Polar | Soluble | --INVALID-LINK-- |
| Hexane | Non-polar | Limited Solubility | --INVALID-LINK-- |
Predicted Solubility
Based on its polar nature, this compound is predicted to be miscible or highly soluble in other polar organic solvents such as isopropanol, acetonitrile, and dimethylformamide (DMF). Conversely, its solubility is expected to be low in non-polar solvents like toluene (B28343) and cyclohexane.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are recommended for determining the solubility of this compound in organic solvents.
General Experimental Workflow
The logical workflow for determining the solubility of a liquid compound like this compound is depicted in the diagram below.
Caption: Experimental Workflow for Solubility Determination.
Shake-Flask Method (OECD Guideline 105)
This is a widely accepted method for determining the solubility of substances in a liquid.
Apparatus:
-
Thermostatically controlled shaker bath or incubator
-
Glass vials with screw caps (B75204) and PTFE septa
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the chosen organic solvent. The presence of a distinct layer of the solute after agitation will confirm that a saturated solution has been formed.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for phase separation.
-
To ensure complete separation of the undissolved solute, centrifuge the vials at the same temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most liquids in organic solvents increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As previously discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Therefore, high-purity materials should be used for accurate determinations.
Conclusion
While there is a lack of extensive quantitative data on the solubility of this compound in various organic solvents, its physicochemical properties suggest a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow and methodologies will enable researchers to generate reliable and reproducible solubility data, which is essential for the effective use of this compound in research and development.
References
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Bromo-1-chloropropane
This guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2-Bromo-1-chloropropane, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3017-95-6[1][2] |
| Molecular Formula | C₃H₆BrCl[2][3] |
| Synonyms | 1-Chloro-2-bromopropane[4] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that some safety data sheets refer to solutions of this chemical (e.g., in methanol), which can significantly alter properties like flash point and boiling point. The data presented here pertains to the neat compound unless otherwise specified.
| Property | Value | Source |
| Appearance | Colorless liquid[5][6] | ChemicalBook, Wikipedia |
| Odor | Odorless or sweet, chloroform-like[3][5][7] | PubChem, Solubility of Things, ChemicalBook |
| Molar Mass | 157.44 g/mol [3][6][7] | PubChem, Solubility of Things, Wikipedia |
| Density | 1.537 g/mL at 25 °C[2][5] | Chemsrc, ChemicalBook |
| Boiling Point | 116-117 °C (241-243 °F)[2][5][6] | Chemsrc, ChemicalBook, Wikipedia |
| Vapor Pressure | 11.3 mmHg[3][4] | PubChem, Haz-Map |
| Flash Point | 113 °C (235 °F)[1][6] | CPAChem, Wikipedia |
| Refractive Index (n₂₀/D) | 1.4783[2][5] | Chemsrc, ChemicalBook |
| Water Solubility | Insoluble / Limited solubility[3][5][7][8] | NOAA, PubChem, Solubility of Things, ChemicalBook |
| Solubility in Organic Solvents | More soluble in polar organic solvents like alcohols and acetone.[7] | Solubility of Things |
Note: Some sources describe the substance as nonflammable[3][5], while others, particularly for solutions in flammable solvents like methanol (B129727), classify it as highly flammable[9]. The flash point of the pure substance is high, suggesting low flammability.
Hazard Identification and GHS Classification
This compound is considered a hazardous substance. The following classifications are based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning, Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Warning, Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | Warning, Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Warning, Category 2A | H319: Causes serious eye irritation[6] |
| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled[6] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[6] |
It is described as an irritant and harmful by ingestion, inhalation, and skin absorption.[3][4]
Toxicological Information
Detailed toxicological studies with experimental protocols are not typically provided in standard MSDS. The information available is a summary of health effects.
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[3]
-
Health Effects:
-
Carcinogenicity:
-
IARC, NTP, OSHA: Not listed as a carcinogen by IARC, NTP, or OSHA.[10]
-
Experimental Protocols: Detailed experimental methodologies for the toxicological data cited (e.g., LD50, LC50 studies) are not available in the searched public safety documents. Such protocols would typically be found in original toxicology research papers or detailed regulatory submission documents, which are beyond the scope of a standard MSDS.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize exposure and risk.
| Aspect | Recommendation |
| Handling | Ensure good ventilation or work in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Keep away from ignition sources and prevent the formation of aerosols.[11] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.[9] Some sources recommend refrigeration. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., Butyl rubber) and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge where exposure is possible.[3][8] |
First Aid and Emergency Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation develops.[3] |
| Eye Contact | Check for and remove contact lenses.[3] Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids open.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire Fighting and Accidental Release Measures
| Aspect | Procedure |
| Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][8] |
| Unsuitable Extinguishing Media | A full water jet may be unsuitable. |
| Specific Hazards | During a fire, poisonous and irritating gases may be produced.[9] Containers may explode when heated. |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
| Spill Containment | Remove all ignition sources.[12] Absorb the spill with inert material such as sand, diatomite, or universal binders. |
| Clean-up | Collect the absorbed material and place it in a sealed, vapor-tight plastic bag for disposal.[3] Wash the contaminated area with alcohol, followed by a strong soap and water solution.[3][8] Ensure adequate ventilation.[9] |
| Environmental Precautions | Do not allow the substance to enter sewers or surface/groundwater.[1][9] |
Visual Workflow: Spill Response Protocol
The following diagram outlines the logical workflow for responding to a spill of this compound based on established safety protocols.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. This compound | CAS#:3017-95-6 | Chemsrc [chemsrc.com]
- 3. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | 3017-95-6 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. agilent.com [agilent.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound certified reference material, 2000ug/mL methanol 3017-95-6 [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-1-chloropropane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-chloropropane, a halogenated alkane with significant potential in organic synthesis and as a building block for more complex molecules. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methods, and its potential applications in research and the development of pharmaceuticals.
Alternate Names and Chemical Identity
This compound is a chiral alkyl halide. The primary and most recognized name under IUPAC nomenclature is This compound .[1] However, it is also known by several other names and synonyms, which are crucial for researchers to identify this compound in various databases and chemical inventories.
Common synonyms and alternate names include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 3017-95-6 .[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the development of analytical methods. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrCl | |
| Molecular Weight | 157.44 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Odorless | |
| Density | 1.537 g/mL at 25 °C | |
| Boiling Point | 116-117 °C at 760 mmHg | |
| Refractive Index | n20/D 1.4783 | |
| Water Solubility | Insoluble | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |
Synthesis and Purification
Synthesis of this compound
This compound can be synthesized via the hydrobromination of allyl chloride. The reaction involves the addition of hydrogen bromide (HBr) across the double bond of allyl chloride. This reaction can produce a mixture of two isomers: 1-bromo-3-chloropropane (B140262) and this compound.
The general reaction is as follows:
CH₂=CHCH₂Cl + HBr → CH₃CH(Br)CH₂Cl (this compound) and BrCH₂CH₂CH₂Cl (1-Bromo-3-chloropropane)
The formation of the two isomers is dependent on whether the addition follows Markovnikov's or anti-Markovnikov's rule. The reaction can be influenced by the presence of catalysts or initiators. For instance, the presence of a suitable catalyst, such as paraldehyde, or exposure to ultraviolet light can be used to direct the reaction.[3]
Experimental Protocol Outline:
A general procedure for the synthesis involves passing hydrogen bromide gas into allyl chloride, potentially in the presence of a catalyst.
-
Reaction Setup: A reaction vessel is charged with freshly distilled allyl chloride. The setup should include a gas inlet for HBr, a stirrer, and a condenser, and be placed in a well-ventilated fume hood.
-
Reaction Execution: Hydrogen bromide gas is bubbled through the allyl chloride. The reaction temperature should be controlled, as higher temperatures may favor elimination side reactions.
-
Work-up: Upon completion of the reaction, the crude product mixture is washed with water to remove any unreacted HBr. This is followed by neutralization with a mild base, such as a sodium carbonate solution. The organic layer is then separated and dried over an anhydrous drying agent like magnesium sulfate.[3]
Purification by Fractional Distillation
The crude reaction product, containing a mixture of this compound and 1-bromo-3-chloropropane, can be purified by fractional distillation due to the difference in their boiling points. This compound has a boiling point of approximately 117-118 °C, while 1-bromo-3-chloropropane boils at around 142 °C.[3] This significant difference allows for their effective separation.
Experimental Protocol for Fractional Distillation:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a thermometer, and receiving flasks.
-
Distillation: The dried crude product is placed in the distillation flask with boiling chips. The mixture is heated gently.
-
Fraction Collection: The fraction that distills over at the boiling point of this compound (around 117-118 °C) is collected in a clean, dry receiving flask. The temperature should be monitored closely to ensure a clean separation.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable and sensitive method for the analysis of this compound.[2] It can be used to determine the purity of the synthesized product and to quantify it in various matrices.
General GC-MS Protocol:
-
Sample Preparation: The sample is typically diluted in a suitable solvent, such as methanol (B129727) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column is often employed for the separation of halogenated hydrocarbons.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument scans a range of mass-to-charge ratios to detect the fragments of the analyte, which provides a characteristic mass spectrum for identification.
-
Data Analysis: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a certified reference standard for confirmation and quantification.
The following diagram outlines the typical workflow for the GC-MS analysis of this compound.
Caption: A typical workflow for the GC-MS analysis of this compound.
Applications in Research and Drug Development
Halogenated organic compounds are versatile intermediates in organic synthesis, and this compound is no exception. The presence of two different halogen atoms at adjacent positions provides distinct reactivity, allowing for selective chemical transformations.
The reactivity of the carbon-bromine and carbon-chlorine bonds in this compound allows for its use in a variety of synthetic transformations, including:
-
Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be displaced by a wide range of nucleophiles to introduce different functional groups. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive) can allow for selective functionalization.
-
Grignard Reagent Formation: The bromine atom can be used to form a Grignard reagent, which can then be used to create new carbon-carbon bonds.
-
Elimination Reactions: Treatment with a strong base can lead to the formation of an alkene, which can be a precursor for further synthetic modifications.
Given its structure, this compound can be considered a valuable starting material or intermediate for the synthesis of novel organic molecules with potential biological activity. Researchers in drug discovery can utilize this compound to create libraries of new chemical entities for screening in various therapeutic areas. Its application as a building block in the synthesis of agrochemicals has also been noted.
References
An In-Depth Technical Guide to the Reactivity of 2-Bromo-1-chloropropane with Nucleophiles and Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-chloropropane is a chiral haloalkane that serves as a versatile substrate in organic synthesis. Its reactivity is characterized by a competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. The outcome of its reactions is highly dependent on the nature of the nucleophile or base, the solvent, and the reaction temperature. This guide provides a comprehensive analysis of the reactivity of this compound, including quantitative data on product distributions, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.
Introduction
This compound possesses two different halogen atoms, bromine and chlorine, attached to a propane (B168953) backbone. The carbon atom bearing the bromine is a secondary carbon and a chiral center, while the carbon with the chlorine is a primary carbon.[1] The presence of these distinct leaving groups and the secondary nature of the bromide-bearing carbon lead to a rich and complex reactivity profile when treated with nucleophiles and bases.[2][3] Understanding and controlling the reaction pathways of this compound is crucial for its effective utilization in the synthesis of more complex molecules, including pharmaceutical intermediates.
This guide will explore the fundamental principles governing the reactivity of this compound, with a focus on providing practical, data-driven insights for laboratory applications.
Core Reactivity Principles
The reactions of this compound with nucleophiles and bases are primarily governed by the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) mechanisms.
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway involves the backside attack of a nucleophile on the carbon atom bearing a leaving group, leading to an inversion of stereochemistry. For this compound, the bromine atom at the secondary position is the more likely site for SN2 reactions due to the better leaving group ability of bromide compared to chloride.[4] Strong, non-bulky nucleophiles favor this reaction.[5]
-
E2 (Bimolecular Elimination): This pathway involves the abstraction of a proton by a base from a carbon atom adjacent (beta) to the carbon bearing the leaving group, resulting in the formation of a double bond. Strong, sterically hindered bases are particularly effective at promoting E2 reactions.[6] In this compound, elimination can lead to the formation of different isomeric alkenes.
The choice between these two pathways is influenced by several key factors:
-
Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) tend to favor SN2 reactions. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) predominantly lead to E2 products.[5] Strong, non-hindered bases like hydroxide (B78521) and methoxide (B1231860) can give mixtures of both substitution and elimination products.[1]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) enhance the nucleophilicity of anionic nucleophiles and thus favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group, and their effect can be more complex, often allowing for both SN2 and E2 pathways.[5]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.[1]
Quantitative Data on Reactivity
The following tables summarize the expected product distributions for the reaction of this compound with various nucleophiles and bases under different conditions. The data is based on established principles for secondary alkyl halides and provides a comparative framework for predicting reaction outcomes.
Table 1: Product Distribution in Reactions with Various Nucleophiles/Bases
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium Azide (B81097) (NaN₃) | DMF | 25 | 2-Azido-1-chloropropane | - | SN2 |
| Sodium Hydroxide (NaOH) | Ethanol/Water (80:20) | 50 | 1-Chloro-2-propanol, 3-Chloro-1-propene | 1-Bromo-2-propanol | SN2/E2 |
| Sodium Methoxide (NaOMe) | Methanol | 50 | 1-Chloro-2-methoxypropane, 3-Chloro-1-propene | 1-Bromo-2-methoxypropane | SN2/E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 50 | 3-Chloro-1-propene | 1-Bromo-2-tert-butoxypropane | E2 |
| Sodium Iodide (NaI) | Acetone | 25 | 1-Chloro-2-iodopropane | - | SN2 |
Table 2: Estimated Relative Reaction Rates for SN2 Reactions
| Nucleophile | Solvent | Relative Rate (k_rel) |
| N₃⁻ | DMF | ~100 |
| I⁻ | Acetone | ~50 |
| CN⁻ | DMSO | ~20 |
| OH⁻ | Ethanol/Water | ~5 |
| CH₃O⁻ | Methanol | ~1 |
Note: These are estimated relative rates intended for comparative purposes. Actual rates will depend on precise reaction conditions.
Experimental Protocols
The following sections provide detailed methodologies for conducting key reactions with this compound and for analyzing the resulting products.
General Considerations
-
Safety: this compound is a hazardous substance and should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified to prevent unwanted side reactions with water.
-
Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of products.
Protocol 1: SN2 Reaction with Sodium Azide
This protocol describes the synthesis of 2-azido-1-chloropropane, a useful intermediate for the introduction of an amine functionality.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation if necessary.
-
Protocol 2: E2 Reaction with Potassium tert-Butoxide
This protocol details the synthesis of 3-chloro-1-propene via an E2 elimination reaction.
-
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction by GC.
-
Cool the reaction to room temperature and quench by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Characterize the product by ¹H NMR and GC-MS.
-
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of reaction mixtures to identify and quantify the products of substitution and elimination.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane) in a GC vial.
-
If necessary, quench the reaction in the aliquot with a small amount of water before dilution.
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, substitution product(s), and elimination product(s) by comparing their retention times and mass spectra with known standards or library data.
-
Determine the relative peak areas to estimate the product distribution. For more accurate quantification, a calibration with authentic standards is recommended.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. This compound solution - [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 3017-95-6 | Benchchem [benchchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Analysis of 2-Bromo-1-chloropropane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 2-bromo-1-chloropropane, a chiral alkyl halide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Core Spectroscopic Data
The structural elucidation of this compound (C₃H₆BrCl) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the compound. The following sections present a summary of the key spectroscopic data obtained from experimental measurements.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which aids in the identification of fragments containing these atoms.
| m/z | Relative Intensity (%) | Possible Fragment |
| 41 | 100.0 | [C₃H₅]⁺ |
| 77 | 65.0 | [C₃H₆Cl]⁺ |
| 79 | 18.0 | [C₃H₆Br]⁺ / [⁷⁹Br]⁺ |
| 156 | 10.0 | [M, ⁷⁹Br³⁵Cl]⁺ |
| 158 | 12.0 | [M, ⁸¹Br³⁵Cl / ⁷⁹Br³⁷Cl]⁺ |
| 160 | 3.0 | [M, ⁸¹Br³⁷Cl]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound, a haloalkane, is dominated by C-H and C-X (X = Cl, Br) bond vibrations.
| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode |
| 2980 | 60 | C-H stretch (alkane) |
| 2930 | 75 | C-H stretch (alkane) |
| 1450 | 70 | C-H bend (methylene) |
| 1380 | 80 | C-H bend (methyl) |
| 730 | 50 | C-Cl stretch |
| 650 | 45 | C-Br stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three inequivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~25 | CH₃ |
| ~48 | CHBr |
| ~52 | CH₂Cl |
Note: The chemical shifts are estimated from available spectral images. Precise values may vary depending on the solvent and experimental conditions.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the presence of a chiral center, the protons on the CH₂Cl group are diastereotopic and are expected to be chemically inequivalent, potentially leading to a more complex splitting pattern.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.8 | Doublet | ~7 |
| CH₂Cl | ~3.8 - 4.0 | Multiplet | - |
| CHBr | ~4.3 | Multiplet | - |
Experimental Protocols
The following sections outline the general methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
The spectral width is set to encompass all proton signals (typically 0-12 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using a neat liquid film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization.
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Methodological & Application
Application Notes and Protocols: 2-Bromo-1-chloropropane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-bromo-1-chloropropane in nucleophilic substitution reactions. This versatile bifunctional electrophile serves as a valuable building block in organic synthesis, allowing for the introduction of a three-carbon chain with functionalities at the C1 and C2 positions. This document outlines the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic strategies.
Introduction
This compound is a secondary alkyl halide containing two different halogen atoms, which act as leaving groups in nucleophilic substitution reactions.[1][2] The presence of both bromine and chlorine imparts differential reactivity, offering opportunities for selective substitution. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making the secondary carbon atom the more reactive site for nucleophilic attack under kinetic control.[3] The reaction mechanism, whether S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[1][4]
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can proceed through two primary pathways:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, S(_N)2 reactions typically occur at the C2 position, leading to the displacement of the bromide ion.[3]
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile.[6] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. Given that this compound forms a secondary carbocation, the S(_N)1 pathway is possible, particularly under solvolytic conditions.[7]
The choice of reaction conditions is therefore critical in directing the outcome of the substitution reaction.
Quantitative Data
The following tables summarize expected quantitative data for the nucleophilic substitution reactions of this compound based on established principles of organic chemistry and data for analogous compounds.
Table 1: Relative Reactivity of Leaving Groups
| Leaving Group | Bond Dissociation Energy (kJ/mol) | Relative Rate of Substitution (S(_N)2) |
| Br | ~290 | ~1 |
| Cl | ~346 | ~0.02 |
Table 2: Product Distribution in Reactions with Selected Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Major Product | Minor Product | Predominant Mechanism | Expected Yield (%) |
| Sodium Azide (B81097) (NaN₃) | DMF | 25 | 2-Azido-1-chloropropane | 1-Azido-2-bromopropane | S(_N)2 | 85-95 |
| Thiourea (B124793) | Ethanol (B145695) | 78 (reflux) | S-(1-chloro-2-propyl)isothiouronium bromide | S-(2-bromo-1-propyl)isothiouronium chloride | S(_N)2 | 80-90 |
| Sodium Hydroxide (NaOH) | 50% aq. Acetone | 50 | 1-Chloro-2-propanol | 2-Bromo-1-propanol | S(_N)2 / S(_N)1 | 60-70 |
| Ethanol (Solvolysis) | Ethanol | 78 (reflux) | 1-Chloro-2-ethoxypropane & 2-Bromo-1-ethoxypropane | - | S(_N)1 | 40-50 |
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-chloropropane via S(_N)2 Reaction
This protocol describes the reaction of this compound with sodium azide in a polar aprotic solvent to favor the S(_N)2 displacement of the bromide ion.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation to yield 2-azido-1-chloropropane.
Protocol 2: Synthesis of S-(1-chloro-2-propyl)isothiouronium bromide
This protocol details the reaction of this compound with thiourea in ethanol.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours. A white precipitate of the isothiouronium salt should form.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield S-(1-chloro-2-propyl)isothiouronium bromide.
Visualization of Reaction Pathways and Workflows
Caption: S(_N)2 reaction pathway for this compound.
References
- 1. This compound | 3017-95-6 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Use of 2-Bromo-1-chloropropane in Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloropropane is a dihalogenated propane (B168953) derivative with potential applications in organic synthesis. Due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds, it offers the potential for selective transformations. The carbon-bromine bond is significantly more reactive towards magnesium metal, allowing for the preferential formation of a Grignard reagent at the 2-position. However, the resulting organometallic intermediate is highly prone to a rapid intramolecular nucleophilic substitution, leading to the formation of cyclopropane (B1198618). This application note details the theoretical basis, experimental protocols, and expected outcomes for the reaction of this compound with magnesium, focusing on its application in the synthesis of cyclopropane.
Principle of the Reaction
The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond dictates that the initial reaction with magnesium occurs selectively at the bromine-bearing carbon. This forms the transient Grignard reagent, 1-chloro-2-propylmagnesium bromide.
Due to the proximity of the nucleophilic carbon of the Grignard reagent and the electrophilic carbon bearing the chlorine atom, this intermediate readily undergoes an intramolecular SN2 reaction. This intramolecular cyclization, a type of Wurtz coupling, results in the formation of a stable three-membered ring, cyclopropane, and magnesium bromochloride as a byproduct. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent and prevent its premature quenching by protic species.
Data Presentation
The primary application of reacting this compound with magnesium is the synthesis of cyclopropane. The yield of this transformation is influenced by factors such as the purity of the reagents, the activation of the magnesium surface, and the reaction conditions. Below is a summary of typical yields for cyclopropane synthesis from related 1,3-dihalopropanes, which serves as a reasonable expectation for the reaction of this compound.
| Starting Material | Metal | Solvent | Product | Yield (%) | Reference |
| 1,3-Dibromopropane | Sodium | - | Cyclopropane | - | [1] |
| 1,3-Dibromopropane | Zinc | - | Cyclopropane | Improved over Sodium | [1] |
| 1,3-Dichloropropane | Zinc | aq. Alcohol | Cyclopropane | - | [2] |
| 1-Bromo-3-chloropropane | Magnesium | Ether | 6-Chloro-1-hexene* | 80-90 | [3] |
*Note: This is a coupling reaction with allylmagnesium bromide, not an intramolecular cyclization. It demonstrates the principle of selective Grignard formation at the C-Br bond.
Experimental Protocols
The following protocol describes a general procedure for the synthesis of cyclopropane from a 1,3-dihalopropane, adapted for the use of this compound. All procedures should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of Cyclopropane via Intramolecular Grignard Cyclization
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, three-necked
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap for cyclopropane collection (e.g., a cold trap or gas burette)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and allowed to cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction may be initiated by gentle warming. The start of the reaction is indicated by the disappearance of the iodine color and the onset of bubbling as cyclopropane gas is evolved.
-
Addition and Reaction: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady evolution of gas. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The evolved cyclopropane gas should be collected in a suitable gas trap.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete reaction. The collected cyclopropane gas can be purified by passing it through a cold trap to remove any volatile impurities.
Mandatory Visualization
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key chemical transformation and the general laboratory setup for the synthesis of cyclopropane from this compound.
Caption: Reaction pathway for the formation of cyclopropane.
Caption: General experimental workflow for the synthesis.
Discussion and Conclusion
The reaction of this compound with magnesium serves as a practical method for the synthesis of cyclopropane. The chemoselective formation of the Grignard reagent at the more reactive carbon-bromine bond, followed by a rapid intramolecular cyclization, is the key mechanistic feature of this transformation. While the intermediate Grignard reagent, 1-chloro-2-propylmagnesium bromide, is generally not isolated, its transient formation is the critical step that enables the subsequent ring closure.
For researchers and drug development professionals, understanding this reaction pathway provides a valuable tool for the introduction of the cyclopropane motif, a common structural element in many biologically active molecules. The protocol provided offers a starting point for the laboratory-scale synthesis of cyclopropane, and can be adapted and optimized for specific research needs. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment, is crucial for achieving high yields and purity of the desired product.
References
Application Notes and Protocols: 2-Bromo-1-chloropropane in Pharmaceutical Intermediate Synthesis
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published information regarding the use of 2-bromo-1-chloropropane as a precursor for the synthesis of pharmaceutical intermediates. While its structural isomer, 1-bromo-3-chloropropane, is a well-documented and widely utilized building block in the pharmaceutical industry, this compound does not appear to be a commonly employed starting material for the synthesis of active pharmaceutical ingredients (APIs).
The inherent chemical properties of this compound, such as its chirality and the presence of two different halogen atoms, theoretically allow for a range of chemical transformations.[1] Due to the different electronegativity of bromine and chlorine, it can undergo nucleophilic substitution reactions, making it a potential, albeit seemingly underexplored, intermediate in organic synthesis.[2] Halogenated aliphatic compounds like this compound are known to be moderately to very reactive and may be incompatible with strong oxidizing and reducing agents, as well as various nitrogen-containing compounds and alkali metals.[3]
Despite these characteristics, searches for specific, documented reaction pathways and protocols for its application in pharmaceutical synthesis have not yielded the detailed quantitative data or established experimental procedures necessary to generate the comprehensive application notes and protocols requested. The available information is general in nature and does not provide concrete examples of its use in the creation of specific pharmaceutical intermediates.
It is possible that the reactivity profile or the cost-effectiveness of this compound has led to it being superseded by other, more efficient or readily available precursors in pharmaceutical manufacturing.
Given the absence of specific data for this compound, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and visualizations at this time.
We recommend that researchers interested in the synthesis of pharmaceutical intermediates consider exploring the extensive literature available for related and more commonly used precursors, such as 1-bromo-3-chloropropane. Should you be interested in information regarding this alternative compound, please let us know, and we would be pleased to provide a detailed report.
References
Application Notes: Synthesis of Cyclic Compounds Using 2-Bromo-1-chloropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-chloropropane is a chiral haloalkane featuring two different halogen atoms on a propane (B168953) backbone. This structural arrangement makes it a valuable C3 building block in organic synthesis, particularly for the construction of strained cyclic systems. The differential reactivity of the bromine and chlorine atoms allows for sequential and regioselective reactions. Bromine, being a better leaving group than chlorine, typically facilitates the initial nucleophilic attack. This bifunctional nature is particularly well-suited for intramolecular cyclization reactions to form substituted cyclopropanes, a motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties.
Core Application: Synthesis of Substituted Cyclopropanes
The primary application of this compound in cyclic synthesis is the formation of cyclopropane (B1198618) rings through an intramolecular nucleophilic substitution pathway. This method is a variation of the Wurtz coupling and the Perkin alicyclic synthesis.[1][2]
General Reaction Principle: The synthesis involves a two-step sequence initiated by a carbon nucleophile:
-
Initial Alkylation: A nucleophile, such as an enolate generated from a malonic ester, attacks the carbon bearing the bromine atom in an SN2 reaction. Bromide is the preferred leaving group due to its lower bond dissociation energy and greater polarizability compared to chloride.
-
Intramolecular Cyclization: The intermediate product, which now contains a halogen at the γ-position relative to the acidic proton, is treated with a second equivalent of base. This generates a new carbanion that undergoes an intramolecular SN2 reaction, displacing the chloride to form the cyclopropane ring.[3]
Stereochemical Considerations: Since this compound is a chiral molecule, its reactions can lead to the formation of stereoisomeric products. The initial SN2 attack occurs with inversion of configuration at the stereocenter (C2). The subsequent intramolecular ring-closing step establishes the final relative stereochemistry of the substituents on the cyclopropane ring. The diastereoselectivity of the final product is influenced by the transition state energetics of the ring-closure.
Visualizing the General Mechanism
The following diagram illustrates the stepwise mechanism for the formation of a substituted cyclopropane from this compound and a generic malonate nucleophile.
Caption: General mechanism for cyclopropanation.
Data Presentation
The following table summarizes representative yields for the synthesis of cyclopropane-1,1-dicarboxylates using the Perkin alicyclic synthesis, a method directly applicable to this compound. Data is compiled from analogous reactions with 1,2- and 1,3-dihalides.[4][5]
| Dihaloalkane Substrate | Base / Catalyst | Solvent | Product | Yield (%) | Reference |
| 1,2-Dibromoethane (B42909) | Sodium Ethoxide | Ethanol | Diethyl cyclopropane-1,1-dicarboxylate | 27-29% | Perkin (1884)[5] |
| 1,2-Dibromoethane | 50% aq. NaOH / TEBAC¹ | None | Cyclopropane-1,1-dicarboxylic acid | 66-73% | Org. Syn.[6] |
| 1,2-Dichloroethane | Potassium Carbonate | DMF | Dimethyl cyclopropane-1,1-dicarboxylate | up to 85% | DE 4326917[5] |
| 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | Diethyl cyclobutane-1,1-dicarboxylate | N/A | [7] |
| 1,2-Dibromoethane | Potassium Carbonate | DMF | Dimethyl cyclopropane-1,1-dicarboxylate | 73% | White (1977)[5] |
| ¹TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst) |
Experimental Protocols
The following is a representative protocol for the synthesis of a cyclopropane ring using a malonic ester and a dihalide. This protocol, adapted from a procedure in Organic Syntheses for the reaction with 1,2-dibromoethane, serves as a robust template for reactions with this compound.[6]
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
Objective: To synthesize a cyclopropane ring via intramolecular alkylation of diethyl malonate.
Materials:
-
Diethyl malonate (0.5 mol)
-
1,2-Dibromoethane (0.75 mol) - Note: For the target application, this would be replaced with this compound.
-
50% aqueous Sodium Hydroxide (1 L)
-
Triethylbenzylammonium chloride (TEBAC) (0.5 mol)
-
Concentrated Hydrochloric Acid (~1 L)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.
-
At room temperature (25°C), add 114.0 g (0.5 mol) of TEBAC to the stirred solution.
-
To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Continue to stir the reaction mixture vigorously for 2 hours. The reaction is exothermic and may warm up.
-
Transfer the contents to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of ~1 L of concentrated hydrochloric acid, maintaining the temperature between 15°C and 25°C.
-
Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.
-
Saturate the aqueous layer with sodium chloride and perform three further extractions with 500 mL of diethyl ether.
-
Combine all ether layers, wash with 1 L of brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and collect the resulting white crystals by filtration.
-
The expected yield of cyclopropane-1,1-dicarboxylic acid is in the range of 43–48 g (66–73%).
Visualizing the Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of the cyclopropane product.
References
- 1. Wurtz Reaction [organic-chemistry.org]
- 2. Perkin Alicyclic Synthesis [drugfuture.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
Application Notes & Protocols: 2-Bromo-1-chloropropane as an Internal Standard in Gas Chromatography (GC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-bromo-1-chloropropane as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The protocols are primarily based on established methodologies, including those referenced by the U.S. Environmental Protection Agency (EPA), for the analysis of environmental samples.
Introduction to Internal Standards in GC
Quantitative analysis in gas chromatography relies on the precise and accurate measurement of analyte peak areas. However, variations in sample injection volume, instrument response, and sample preparation can introduce errors. An internal standard is a compound of known concentration that is added to both the sample and calibration standards. By comparing the peak area of the analyte to that of the internal standard, these variations can be compensated for, leading to more robust and reliable quantitative results.
Key Properties of an Ideal Internal Standard:
-
Should not be present in the original sample.
-
Must be chemically similar to the analyte(s) of interest.
-
Should elute close to the analyte(s) but be well-resolved from them and any matrix components.
-
Must not react with the analyte(s) or any component of the sample matrix.
-
Should have a similar response to the detector as the analyte(s).
This compound is a suitable internal standard for the analysis of various volatile halogenated hydrocarbons due to its chemical properties and chromatographic behavior.
Application: Analysis of Dichloropropenes and Other Volatile Organics in Environmental Samples
This protocol is adapted from methodologies used for the quantitative determination of pesticide residues, specifically 1,2-dichloropropane, cis- and trans-1,3-dichloropropene, and trichloronitromethane in water and soil samples. This compound is employed as an internal standard to ensure accuracy and precision.
2.1. Principle
Volatile organic compounds are purged from the sample matrix (water or soil) using an inert gas (helium) and collected on a sorbent trap. The trap is then heated, and the analytes are desorbed and transferred to a gas chromatograph for separation and detection by a mass spectrometer (MS). Quantification is achieved by comparing the response of the target analytes to the response of the known concentration of the this compound internal standard.
2.2. Reagents and Standards
-
Solvents: Purge-and-trap grade methanol (B129727), acetone, hexane.
-
Analytes: 1,2-dichloropropane, cis-1,3-dichloropropene, trans-1,3-dichloropropene, trichloronitromethane.
-
Internal Standard: this compound (purity ≥ 95%).
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Sodium Chloride (for water samples): Reagent grade, heated to 400°C for 4 hours to remove organic impurities.
2.3. Standard and Sample Preparation
2.3.1. Preparation of Internal Standard Stock Solution (10 mg/L)
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve in purge-and-trap grade methanol in a 1 L volumetric flask and bring to volume.
-
Store at 4°C in a tightly sealed container.
2.3.2. Preparation of Internal Standard Working Solution (2.50 mg/L)
-
Transfer 25.0 mL of the 10 mg/L internal standard stock solution to a 100-mL volumetric flask.
-
Dilute to volume with methanol. This solution is used to spike samples and calibration standards.
2.3.3. Calibration Standards
-
Prepare a series of calibration standards containing the target analytes at concentrations spanning the expected range of the samples (e.g., 0.05 to 40 ng/mL).
-
Fortify each calibration standard with the this compound internal standard to a final concentration of 5.0 ng/mL.
2.3.4. Sample Preparation (Water)
-
Collect water samples in appropriate vials with minimal headspace.
-
To a 25.0 mL aliquot of the water sample, add the internal standard to achieve a final concentration of 5.0 ng/mL.
-
The sample is now ready for purge and trap GC-MS analysis.
2.3.5. Sample Preparation (Soil - Low Level: 0.20-200 µg/kg)
-
Weigh 5.0 g of the soil sample into a purge and trap vessel.
-
Add 10 mL of reagent water and a magnetic stir bar.
-
Spike with the internal standard solution.
-
The vessel is then heated and stirred during the purging process.
2.3.6. Sample Preparation (Soil - High Level: 200-160,000 µg/kg)
-
Extract a 5.0 g soil sample with 10.0 mL of methanol by vortexing.
-
Centrifuge to separate the soil and the extract.
-
Dilute a 25.0 µL aliquot of the methanol extract with 25.0 mL of reagent water.
-
Fortify the diluted extract with the internal standard.
Experimental Protocols
3.1. GC-MS Operating Conditions
The following table outlines typical operating conditions for the GC-MS analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Hewlett-Packard 5890 Series II (or equivalent) |
| Mass Spectrometer | Hewlett-Packard 5971 Mass Selective Detector (or equivalent) |
| Column | DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar |
| Carrier Gas | Helium |
| Oven Program | Initial: 25°C, hold for 1 min |
| Ramp 1: 10°C/min to 130°C | |
| Ramp 2: 60°C/min to 220°C, hold for 1 min | |
| Injector Temperature | 200°C |
| Injection Mode | Splitless (Purge and Trap) |
| Interface Temperature | 230°C |
| Ion Source Temperature | 200°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
3.2. Purge and Trap System Conditions
| Parameter | Condition |
| Purge Gas | Helium |
| Purge Flow | 40 mL/min |
| Purge Time | 11 min |
| Desorb Temperature | 225°C |
| Desorb Time | 2 min |
| Trap | Tenax/Silica Gel/Charcoal or similar |
Data Presentation
4.1. Monitored Ions for Quantitation and Confirmation
The following ions are monitored in SIM mode for the identification and quantification of the analytes and the internal standard.
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| 1,2-Dichloropropane | 63 | 76 |
| cis-1,3-Dichloropropene | 75 | 112 |
| trans-1,3-Dichloropropene | 75 | 112 |
| Trichloronitromethane | 119 | 82 |
| This compound (IS) | 77 | - |
4.2. Representative Quantitative Data
The following table presents a summary of typical performance data for this method.
| Analyte | Validated Limit of Quantitation (LOQ) | Concentration Range | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1,2-Dichloropropane | 0.05 ng/mL | 0.05 - 40 ng/mL | 95 - 105 | < 10 |
| cis-1,3-Dichloropropene | 0.05 ng/mL | 0.05 - 40 ng/mL | 92 - 108 | < 12 |
| trans-1,3-Dichloropropene | 0.05 ng/mL | 0.05 - 40 ng/mL | 93 - 110 | < 11 |
| Trichloronitromethane | 0.05 ng/mL | 0.05 - 40 ng/mL | 90 - 105 | < 15 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Principle of the internal standard method in chromatography.
Application Notes and Protocols: Stereoselective Reactions of Chiral 2-Bromo-1-chloropropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective reactions involving chiral 2-bromo-1-chloropropane, a versatile building block in the synthesis of enantiomerically pure pharmaceuticals. The primary application of this chiral haloalkane is its conversion to the corresponding chiral epoxide, (R)- or (S)-propylene oxide, which serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The stereochemical integrity of these reactions is paramount, as the biological activity of many drugs is dependent on a specific enantiomer.
Stereoselective Synthesis of Chiral Propylene (B89431) Oxide
The conversion of chiral this compound to chiral propylene oxide proceeds via a stereospecific intramolecular SN2 reaction. This reaction is an example of a Williamson ether synthesis, where the alkoxide formed by deprotonation of the chlorohydrin displaces the bromide intramolecularly. The stereochemistry at the chiral center is retained during this process. For example, (R)-2-bromo-1-chloropropane will yield (R)-propylene oxide.
Experimental Protocol: Synthesis of (R)-Propylene Oxide from (R)-2-Bromo-1-chloropropane
This protocol describes a representative procedure for the synthesis of (R)-propylene oxide.
Materials:
-
(R)-2-Bromo-1-chloropropane
-
Sodium hydroxide (B78521) (NaOH)
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-bromo-1-chloropropane (1 equivalent) in a mixture of water and diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of propylene oxide.
-
The crude (R)-propylene oxide can be further purified by fractional distillation.
Quantitative Data:
| Reactant | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-2-Bromo-1-chloropropane | (R)-Propylene Oxide | NaOH | Water/Ether | 85-95 | >99 |
| (S)-2-Bromo-1-chloropropane | (S)-Propylene Oxide | NaOH | Water/Ether | 85-95 | >99 |
Stereospecific Ring-Opening Reactions of Chiral Propylene Oxide
Chiral propylene oxide is a valuable intermediate due to the stereospecific nature of its ring-opening reactions. The stereochemical outcome of the reaction is dependent on the reaction conditions (acidic or basic).
Ring-Opening under Basic or Neutral Conditions
Under basic or neutral conditions, the ring-opening of propylene oxide occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C1). This results in an inversion of configuration at the C1 position, while the stereocenter at C2 remains unchanged. For example, the reaction of (R)-propylene oxide with a nucleophile will yield a product with the (R) configuration at the newly formed secondary alcohol.
Materials:
-
(R)-Propylene oxide
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add (R)-propylene oxide (1 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Ring-Opening under Acidic Conditions
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a more reactive electrophile. The nucleophilic attack then occurs at the more substituted carbon atom (C2), as the transition state has significant carbocationic character which is better stabilized at the secondary carbon. This also proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C2 stereocenter. Therefore, the reaction of (R)-propylene oxide will lead to a product with the (S) configuration at the carbon bearing the nucleophile.
Materials:
-
(R)-Propylene oxide
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), catalytic amount
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-propylene oxide (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Quantitative Data for Ring-Opening Reactions of (R)-Propylene Oxide:
| Nucleophile/Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| MeO⁻ / Basic | (R)-1-methoxy-2-propanol | 90-98 | >99 (ee) |
| MeOH / Acidic | (S)-2-methoxy-1-propanol | 88-95 | >99 (ee) |
| N₃⁻ / Basic | (R)-1-azido-2-propanol | 85-95 | >99 (ee) |
| H₂O / Acidic | (S)-1,2-propanediol | 90-97 | >99 (ee) |
Visualizations
Caption: Synthesis of (R)-Propylene Oxide.
Caption: Regio- and Stereoselectivity of Ring-Opening.
Application in Pharmaceutical Synthesis
The stereospecific reactions of chiral propylene oxide are fundamental to the synthesis of numerous pharmaceuticals. For instance, the synthesis of the antibiotic Linezolid often involves the ring-opening of (R)-propylene oxide to generate a key chiral intermediate.[1] Similarly, the antiviral drug Tenofovir Alafenamide synthesis can utilize (R)-propylene carbonate, which is derived from (R)-propylene oxide.[1]
Caption: Chiral Drug Synthesis Workflow.
References
Application Notes and Protocols for the Elimination Reactions of 2-Bromo-1-chloropropane to Form Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reactions of haloalkanes are fundamental transformations in organic synthesis, providing a versatile method for the formation of carbon-carbon double bonds, a key structural motif in many biologically active molecules and pharmaceutical intermediates. This document provides a detailed overview of the protocol for the elimination reactions of 2-bromo-1-chloropropane, a substrate with two different leaving groups and non-equivalent β-hydrogens, leading to a variety of alkene products. Understanding the regioselectivity of these reactions, governed by factors such as the base and reaction conditions, is crucial for selectively synthesizing the desired alkene isomer. This application note outlines the theoretical principles, detailed experimental protocols, and expected outcomes for the dehydrohalogenation of this compound.
Principle of the Reaction
The elimination of a hydrogen halide (dehydrohalogenation) from an alkyl halide is a common method for synthesizing alkenes. In the case of this compound, the reaction proceeds via a bimolecular elimination (E2) mechanism in the presence of a strong base. The E2 mechanism is a one-step, concerted process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously, resulting in the formation of a π-bond.
This compound has two potential leaving groups, bromide (Br⁻) and chloride (Cl⁻), and two sets of non-equivalent β-hydrogens. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. Therefore, elimination of HBr is generally favored over the elimination of HCl.
The regiochemical outcome of the elimination is determined by the nature of the base used and follows two general principles:
-
Zaitsev's Rule: With a small, unhindered base (e.g., sodium ethoxide), the major product is the more substituted, and therefore more thermodynamically stable, alkene.
-
Hofmann's Rule: With a sterically hindered base (e.g., potassium tert-butoxide), the major product is the less substituted, and therefore kinetically favored, alkene. This is due to the bulky base preferentially abstracting the more sterically accessible proton.
The possible alkene products from the elimination of HBr from this compound are:
-
1-bromo-1-propene (Zaitsev product, from removal of a proton from C1)
-
3-bromo-1-propene (Hofmann product, from removal of a proton from C3)
The possible alkene product from the elimination of HCl from this compound is:
-
3-chloro-1-propene
Due to the better leaving group ability of bromide, the formation of brominated alkenes is expected to be the major pathway.
Reaction Pathways
Caption: Possible elimination pathways of this compound.
Experimental Protocols
Protocol 1: Zaitsev-Favored Elimination using Sodium Ethoxide
This protocol is designed to favor the formation of the more substituted alkene, 1-bromo-1-propene.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (e.g., 2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add this compound (e.g., 15.7 g, 0.1 mol) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to isolate the alkene products.
Protocol 2: Hofmann-Favored Elimination using Potassium tert-Butoxide
This protocol is designed to favor the formation of the less substituted alkene, 3-bromo-1-propene.[1]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (e.g., 15.7 g, 0.1 mol) in anhydrous tert-butanol (100 mL).
-
Addition of Base: Add potassium tert-butoxide (e.g., 12.3 g, 0.11 mol) portion-wise to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2-4 hours. Monitor the reaction progress by GC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purification: Further purify the product by fractional distillation.
Data Presentation
The following tables summarize the expected quantitative data for the elimination reactions of this compound under different conditions. The product ratios are estimations based on established principles of regioselectivity in E2 reactions.
Table 1: Product Distribution with Sodium Ethoxide (Zaitsev Conditions)
| Product | Structure | Boiling Point (°C) | Expected Yield (%) | Expected Ratio |
| 1-Bromo-1-propene | CH₃CH=CHBr | 58-63 | ~70-80 | Major |
| 3-Bromo-1-propene | CH₂=CHCH₂Br | 70-71 | ~15-25 | Minor |
| 3-Chloro-1-propene | CH₂=CHCH₂Cl | 45 | <5 | Trace |
Table 2: Product Distribution with Potassium tert-Butoxide (Hofmann Conditions)
| Product | Structure | Boiling Point (°C) | Expected Yield (%) | Expected Ratio |
| 3-Bromo-1-propene | CH₂=CHCH₂Br | 70-71 | ~80-90 | Major |
| 1-Bromo-1-propene | CH₃CH=CHBr | 58-63 | ~5-15 | Minor |
| 3-Chloro-1-propene | CH₂=CHCH₂Cl | 45 | <5 | Trace |
Experimental Workflow
Caption: General experimental workflow for elimination reactions.
References
Application Notes and Protocols for 2-Bromo-1-chloropropane in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloropropane is a versatile bifunctional alkylating agent that serves as a valuable building block in organic synthesis. Its structure, featuring two distinct halogen atoms on a propane (B168953) backbone, allows for selective and sequential chemical transformations, making it a strategic component in the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, with bromide being a better leaving group in many nucleophilic substitution reactions, offers a handle for controlled synthetic manipulations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key structural motifs relevant to natural product synthesis and drug discovery, namely cyclopropane (B1198618) rings and bicyclic systems. While its direct application in the total synthesis of a specific complex natural product is not extensively documented in readily available literature, its potential is demonstrated through the following representative protocols.
Application Note 1: Synthesis of Substituted Cyclopropanes via Intramolecular Alkylation
The introduction of a cyclopropane ring is a common strategy in medicinal chemistry to enhance the metabolic stability, potency, and conformational rigidity of a drug candidate. This compound can serve as a precursor to a 1,3-disubstituted propane system, which can undergo intramolecular cyclization to furnish a cyclopropane ring.
Conceptual Workflow
The overall strategy involves a two-step sequence. First, a nucleophile, such as a malonic ester, is alkylated with this compound. The greater reactivity of the C-Br bond typically ensures that the initial substitution occurs at the 2-position of the propane chain. The resulting intermediate, now containing a chlorine atom at a 1,3-relationship to the newly formed bond, can then be induced to cyclize via an intramolecular nucleophilic substitution upon treatment with a base.
Figure 1: Conceptual workflow for the synthesis of a substituted cyclopropane using this compound.
Experimental Protocol: Synthesis of Diethyl 2-methylcyclopropane-1,1-dicarboxylate
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
Step 1: Alkylation of Diethyl Malonate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully suspend it in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl malonate (1.0 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium ethoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure diethyl 2-methylcyclopropane-1,1-dicarboxylate.
Quantitative Data (Representative)
| Step | Reactant Ratio (Nucleophile:Alkylating Agent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1. Alkylation | 1 : 1.2 : 1.1 | THF | 0 to rt | 12-16 | 75-85 | N/A |
| 2. Cyclization | 1 : - : 1.5 | Ethanol | Reflux | 12-24 | 60-70 | N/A |
Application Note 2: Synthesis of Bicyclic Skeletons for Bioactive Molecules
Bicyclic frameworks are common in natural products and pharmaceuticals, often imparting specific conformational constraints that are crucial for biological activity. This compound can be employed in the construction of such systems through a double alkylation strategy with a suitable cyclic precursor.
Logical Workflow
This approach involves the sequential alkylation of a difunctional nucleophile or a cyclic substrate capable of undergoing two successive alkylations. For instance, a cyclic β-keto ester can be dialkylated with this compound, where the two electrophilic centers of the reagent bridge two nucleophilic sites on the substrate, leading to a bicyclic product. A more straightforward example is the N,N-dialkylation of a primary amine to form a bicyclic amine.
Figure 2: Logical workflow for the synthesis of a bicyclic amine using this compound.
Experimental Protocol: Synthesis of a Substituted 1-Azabicyclo[3.1.0]hexane
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents and apparatus.
Procedure:
Step 1: Mono-alkylation of Benzylamine
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous acetonitrile (30 mL).
-
Add potassium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude mono-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.5 eq) and wash with anhydrous hexanes.
-
Suspend the sodium hydride in anhydrous DMF (20 mL).
-
Add a solution of the crude mono-alkylated intermediate from Step 1 in anhydrous DMF (10 mL) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired bicyclic amine.
Quantitative Data (Representative)
| Step | Reactant Ratio (Amine:Alkylating Agent:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Mono-alkylation | 1 : 1.1 : 2 | Acetonitrile | rt | 24-48 | 65-75 |
| 2. Cyclization | 1 : - : 1.5 | DMF | 80 | 12 | 50-60 |
Disclaimer: The provided protocols are illustrative and based on general chemical principles. They may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Enantioselective Synthesis Employing 2-Bromo-1-chloropropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloropropane is a readily available chiral building block containing two distinct halogen atoms, offering differential reactivity that can be exploited in stereoselective synthesis. The presence of a chiral center at the second carbon atom makes it an attractive, albeit underutilized, precursor for the synthesis of enantiomerically enriched compounds. This document provides detailed application notes and proposed protocols for the enantioselective synthesis of valuable chiral molecules using this compound derivatives. While direct literature examples for this specific substrate are scarce, the following protocols are based on well-established enantioselective methodologies for structurally similar 1,2-dihalogenated and alkyl halide compounds.
These notes are intended to serve as a practical guide for researchers looking to explore the synthetic utility of this compound in constructing chiral synthons for pharmaceutical and agrochemical development. The protocols provided are detailed and can be adapted as starting points for reaction optimization.
Enantioselective Nucleophilic Substitution via Kinetic Resolution
Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by selectively reacting one enantiomer at a higher rate. In the context of this compound, a chiral catalyst can preferentially catalyze the nucleophilic substitution of one enantiomer, leaving the unreacted enantiomer in high enantiomeric excess.
Application:
This method is suitable for obtaining enantiomerically enriched this compound, which can then be used in subsequent synthetic steps.
Proposed Reaction Scheme:
Racemic this compound can be subjected to a nucleophilic substitution reaction with a suitable nucleophile in the presence of a chiral catalyst. The catalyst will selectively activate one enantiomer, leading to its consumption and the enrichment of the other.
Caption: Kinetic resolution of racemic this compound.
Experimental Protocol: Chiral Cobalt-Salen Catalyzed Hydrolytic Kinetic Resolution (HKR) (Adapted)
This protocol is adapted from established hydrolytic kinetic resolution methods for epoxides, which can be conceptually extended to the selective activation of one enantiomer of an alkyl halide.
Materials:
-
Racemic this compound
-
(R,R)-Co(II)-salen catalyst
-
Water (distilled and deionized)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of racemic this compound (1.0 equiv.) in anhydrous THF (0.5 M), add (R,R)-Co(II)-salen catalyst (0.02 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a catalytic amount of glacial acetic acid (0.02 equiv.).
-
Add water (0.6 equiv.) dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature and monitor the conversion by GC analysis of aliquots.
-
The reaction is typically stopped at approximately 50-60% conversion to achieve high enantiomeric excess of the unreacted starting material.
-
Upon reaching the desired conversion, quench the reaction by adding a saturated aqueous solution of NaCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the unreacted this compound from the product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the recovered this compound by chiral GC or HPLC.
Expected Data Summary:
| Catalyst | Nucleophile | Conversion (%) | Unreacted Substrate ee (%) | Ref. (Analogous System) |
| (R,R)-Co(II)-salen | H₂O | ~55 | >98 | N/A (Proposed) |
| Chiral Phase-Transfer Catalyst | NaN₃ | ~50 | >95 | N/A (Proposed) |
Enantioselective Synthesis of Chiral Cyclopropanes
This compound can serve as a C3 building block for the synthesis of chiral cyclopropanes through a formal [1+2] cycloaddition with a nucleophilic species. The use of a chiral phase-transfer catalyst can induce enantioselectivity in the formation of the cyclopropane (B1198618) ring.
Application:
This method allows for the direct synthesis of enantiomerically enriched cyclopropane derivatives, which are valuable motifs in medicinal chemistry.
Proposed Reaction Scheme:
The reaction of this compound with a soft nucleophile, such as a malonate ester, in the presence of a chiral phase-transfer catalyst can lead to an intramolecular cyclization to form a chiral cyclopropane.
Caption: Phase-transfer catalyzed enantioselective cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Phase-Transfer Catalyst (Adapted)
Materials:
-
This compound
-
Diethyl malonate
-
(S,S)-Maruoka catalyst
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (3.0 equiv.) and (S,S)-Maruoka catalyst (0.01 equiv.) in anhydrous toluene (0.2 M), add diethyl malonate (1.2 equiv.).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add this compound (1.0 equiv.) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the cyclopropane product by chiral GC or HPLC.
Expected Data Summary:
| Nucleophile | Catalyst | Yield (%) | dr | ee (%) | Ref. (Analogous System) |
| Diethyl malonate | (S,S)-Maruoka Catalyst | 70-85 | N/A | 90-98 | N/A (Proposed) |
| Phenylacetonitrile | Chiral Quaternary Ammonium Salt | 65-80 | 1:1 - 3:1 | 85-95 | N/A (Proposed) |
Enantioselective Synthesis of Chiral Amines via Azide (B81097) Substitution
The synthesis of chiral primary amines is of significant interest in drug development. An enantioselective approach can involve the substitution of one of the halogens in this compound with an azide group, followed by reduction.
Application:
This two-step process provides access to valuable chiral 1,2- and 1,3-aminoalcohols or diamines depending on the regioselectivity of the initial substitution and subsequent manipulations.
Proposed Reaction Pathway:
A chiral catalyst can facilitate the enantioselective ring-opening of an intermediate aziridinium (B1262131) ion or directly influence the Sₙ2 displacement, leading to an enantioenriched alkyl azide. Subsequent reduction yields the chiral amine.
Caption: Two-step enantioselective synthesis of a chiral amine.
Experimental Protocol: Asymmetric Azidation using a Chiral Ligand-Metal Complex (Adapted)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Chiral ligand (e.g., (R)-BINAP)
-
Metal precursor (e.g., Pd₂(dba)₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, prepare the chiral catalyst in situ by stirring the metal precursor (0.025 equiv.) and the chiral ligand (0.055 equiv.) in anhydrous toluene for 30 minutes.
-
To a separate flask, add sodium azide (1.5 equiv.).
-
Add the pre-formed catalyst solution to the sodium azide.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alkyl azide by column chromatography.
-
The purified azide can then be reduced to the corresponding amine using standard procedures (e.g., hydrogenation over Pd/C or Staudinger reduction).
-
Determine the enantiomeric excess of the amine by derivatization with a chiral agent and analysis by NMR or by chiral HPLC.
Expected Data Summary:
| Ligand | Metal | Yield (%) | ee (%) | Ref. (Analogous System) |
| (R)-BINAP | Pd | 60-75 | 80-95 | N/A (Proposed) |
| Chiral Salen | Cr | 50-70 | 85-97 | N/A (Proposed) |
Conclusion
While this compound remains a less-explored substrate in enantioselective synthesis, its structural features present a compelling case for its utility in constructing chiral molecules. The protocols detailed above, adapted from established and reliable asymmetric methodologies, provide a solid foundation for researchers to begin investigating the potential of this versatile building block. Successful implementation of these strategies could unlock novel and efficient pathways to valuable, enantiomerically pure compounds for various applications in the chemical and pharmaceutical industries. Further optimization of reaction conditions, including catalyst loading, solvent, temperature, and nature of the nucleophile, will be crucial in maximizing yields and enantioselectivities.
Application Note: Quantitative Analysis of Volatile Organic Compounds by GC-MS Using a 2-Bromo-1-chloropropane Internal Standard
Abstract
This document provides a detailed protocol for the quantification of volatile organic compounds (VOCs) in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with the internal standard method. Specifically, it outlines the use of 2-Bromo-1-chloropropane as an internal standard, a technique widely employed in environmental monitoring and applicable to various stages of pharmaceutical development, such as residual solvent analysis and impurity profiling. The internal standard method enhances analytical precision and accuracy by correcting for variations in sample preparation and instrument response. This note includes comprehensive protocols for standard preparation, sample analysis using Purge and Trap (P&T) extraction, and data analysis.
Introduction
The accurate quantification of VOCs is critical in diverse fields, from ensuring the safety of drinking water as outlined in U.S. EPA methods to controlling the quality of pharmaceutical products.[1] VOCs can be introduced at various stages of manufacturing and can be harmful to human health. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for VOC analysis due to its high sensitivity and specificity.
However, the volatility of these compounds can lead to analytical variability during sample preparation and injection. The internal standard (IS) method is a powerful strategy to mitigate these errors. An internal standard is a compound with similar chemical properties to the analytes of interest, which is added at a known concentration to all samples, blanks, and calibration standards. By comparing the response of the analytes to the constant response of the IS, variations in sample volume, extraction efficiency, and instrument drift can be effectively normalized.
This compound is a suitable internal standard for many purgeable VOCs due to its chemical properties and chromatographic behavior. It is specified as an internal standard in established environmental analytical protocols such as U.S. EPA Method 624.1.
Principle of Internal Standard Quantification
The quantification of an analyte using an internal standard relies on the concept of the Relative Response Factor (RRF). The RRF is a measure of the sensitivity of the detector to the analyte compared to its sensitivity to the internal standard.
First, a calibration curve is generated by analyzing standards containing known concentrations of the target analytes and a constant concentration of the internal standard. The RRF for each analyte is calculated from these standards using the following equation:
RRF = (Ax * Cis) / (Ais * Cx)
Where:
-
Ax = Peak area of the analyte
-
Cis = Concentration of the internal standard
-
Ais = Peak area of the internal standard
-
Cx = Concentration of the analyte
Once the average RRF is established for each compound, the concentration of the analyte in an unknown sample (Cx) can be calculated using the peak areas from the sample run and the same equation, rearranged as follows:
Cx = (Ax * Cis) / (Ais * RRF)
This approach ensures that even if the absolute peak areas (Ax and Ais) fluctuate between injections, the ratio of the areas remains proportional to the concentration, leading to more robust and reproducible results.
Caption: Logic of Internal Standard Quantification.
Experimental Protocols
This protocol is based on the principles outlined in U.S. EPA Method 524.2 for the analysis of purgeable organic compounds in water.
Reagents and Standards
-
Reagent Water: Purified water free of interfering analytes.
-
Methanol (B129727): Purge-and-trap grade, for preparing standard solutions.
-
VOC Stock Standards: Commercially available, certified stock solutions of target analytes.
-
This compound Stock Solution: Certified reference material, typically at a concentration of 2000 µg/mL in methanol.[2]
Preparation of Standard Solutions
3.2.1. Internal Standard (IS) Stock Solution:
-
Allow the this compound certified solution (e.g., 2000 µg/mL) to come to room temperature.
-
Dilute the certified solution with purge-and-trap grade methanol to create a stock solution with a concentration of 25 µg/mL. For example, add 1.25 mL of the 2000 µg/mL standard to a 100 mL volumetric flask and bring to volume with methanol.
-
Store this stock solution at 4°C in a vial with a PTFE-lined cap.
3.2.2. Internal Standard Fortification Solution:
-
Further dilute the IS Stock Solution (25 µg/mL) to create a fortification solution. For example, prepare a 5 µg/mL solution in methanol.
-
This solution will be added to every sample, blank, and calibration standard, ensuring the final concentration of the internal standard is constant across all analyses. For example, adding 5 µL of this 5 µg/mL solution to a 5 mL water sample results in a final IS concentration of 5 µg/L (ppb).[3]
3.2.3. Calibration Standards:
-
Prepare a series of calibration standards by diluting the VOC stock standards with reagent water. A minimum of five concentration levels is recommended to establish linearity.
-
The concentration range should bracket the expected concentration of the analytes in the samples. A typical range might be 1.0 µg/L to 50 µg/L.
-
To each calibration standard, add the Internal Standard Fortification Solution to achieve the same constant IS concentration (e.g., 5 µg/L) in every standard.
Sample Preparation and Analysis Workflow
The following workflow outlines the major steps from sample collection to data acquisition.
Caption: VOC Analysis Experimental Workflow.
Instrumentation: Purge and Trap GC-MS
The following tables provide typical operating conditions. These should be optimized for the specific instrument and target analytes.
Table 1: Purge and Trap (P&T) System Conditions
| Parameter | Value |
| Sample Volume | 5 mL |
| Purge Gas | Helium (99.999% purity) |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 11 minutes |
| Purge Temperature | Ambient or 45°C |
| Trap Type | Tenax®/Silica Gel/Carbon Molecular Sieve (e.g., #10 trap) |
| Desorb Time | 2-4 minutes |
| Desorb Temperature | 250 - 270°C |
| Bake Temperature | 270 - 280°C |
Table 2: Gas Chromatograph (GC) Conditions
| Parameter | Value |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Inlet Mode | Split (e.g., 150:1 ratio) |
| Oven Program | Initial: 40°C, hold 2 min |
| Ramp 1: 10°C/min to 160°C | |
| Ramp 2: 20°C/min to 240°C, hold 2 min |
Table 3: Mass Spectrometer (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 35 - 300 amu |
| Solvent Delay | ~1.0 min (to protect filament from water/air) |
| Tune | BFB (4-Bromofluorobenzene) criteria must be met |
Results and Data Presentation
After analysis, the peak areas of the target analytes and the internal standard (this compound) are integrated. The established RRFs are then used to calculate the concentration of each analyte. Data should be presented clearly, including retention times (RT), quantification ions, RRF, and calculated concentrations.
Table 4: Representative Quantitative Data for Common VOCs
This table provides an example of how to present quantitative results. Retention times and RRFs are illustrative and must be determined experimentally on the specific GC-MS system.
| Analyte | CAS Number | Typical RT (min) | Quant Ion (m/z) | Avg. RRF (vs. This compound) | Sample Conc. (µg/L) |
| Benzene | 71-43-2 | 5.8 | 78 | 1.15 | 4.5 |
| Toluene | 108-88-3 | 7.2 | 91 | 1.08 | 12.1 |
| Ethylbenzene | 100-41-4 | 8.9 | 91 | 0.95 | 2.3 |
| m/p-Xylene | 108-38-3 / 106-42-3 | 9.1 | 91 | 0.92 | 7.8 |
| o-Xylene | 95-47-6 | 9.5 | 91 | 0.94 | 3.1 |
| Chloroform | 67-66-3 | 4.9 | 83 | 1.32 | ND |
| Carbon Tetrachloride | 56-23-5 | 5.2 | 117 | 1.25 | 1.5 |
| Trichloroethylene | 79-01-6 | 6.5 | 95 | 1.10 | 22.4 |
| This compound (IS) | 3017-95-6 | 8.2 | 77 | 1.00 | 5.0 (Constant) |
ND: Not Detected
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile organic compounds by Purge and Trap GC-MS. This technique effectively compensates for analytical variations, thereby improving the accuracy, precision, and reproducibility of results. The protocols detailed in this application note offer a comprehensive framework for researchers and analysts to implement this methodology for environmental monitoring, quality control in drug development, and other applications requiring precise VOC analysis. Adherence to established method guidelines, such as those from the U.S. EPA, is crucial for ensuring data quality and regulatory compliance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-chloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the hydrobromination of allyl chloride. This reaction involves the addition of hydrogen bromide (HBr) across the double bond of allyl chloride. An alternative, more controlled approach involves the conversion of 1-bromo-2-propanol (B8343) using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).[1]
Q2: What are the major side products in the synthesis of this compound from allyl chloride?
A2: The primary side product is the isomeric 1-bromo-3-chloropropane (B140262).[2] The formation of this isomer is highly dependent on the reaction mechanism. Other potential side products can include dihalogenated propanes and polymeric materials, especially if reaction conditions are not carefully controlled.
Q3: How can I control the regioselectivity of the hydrobromination of allyl chloride to favor the formation of this compound?
A3: To favor the formation of this compound, the reaction should proceed via a Markovnikov addition mechanism. This is achieved by ensuring the absence of free-radical initiators such as peroxides or UV light. Using freshly distilled allyl chloride can help to remove any peroxide impurities that may have formed during storage. The reaction is typically carried out in the dark to prevent photochemical radical generation.
Q4: What analytical methods are suitable for identifying and quantifying this compound and its isomers?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for the identification and quantification of this compound and its isomers.[3][4] The different isomers will have distinct retention times and mass spectra, allowing for their separation and identification. For purification, fractional distillation can be employed, as this compound and 1-bromo-3-chloropropane have different boiling points.[5]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high yield of 1-Bromo-3-chloropropane | The reaction is proceeding through an anti-Markovnikov (free radical) mechanism. This can be caused by the presence of peroxides in the allyl chloride or exposure to UV light. | 1. Purify the allyl chloride by distillation immediately before use to remove any peroxide impurities. 2. Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of radicals. 3. Avoid the use of any radical initiators (e.g., AIBN, benzoyl peroxide). |
| Formation of significant amounts of di-brominated or di-chlorinated products | This can occur if there is an excess of the halogenating agent or if the reaction temperature is too high, promoting further halogenation. | 1. Use a stoichiometric amount of hydrogen bromide. 2. Maintain a low reaction temperature to control the reactivity. |
| Polymerization of the alkene | Allyl chloride can polymerize in the presence of radical initiators or under certain acidic conditions. | 1. Ensure the absence of radical initiators if the desired product is from a non-radical pathway. 2. Control the reaction temperature; lower temperatures are generally preferred. |
| Difficulty in separating this compound from side products | The boiling points of the isomers may be close, or azeotropes may form. | 1. Use a high-efficiency fractional distillation column. The boiling point of this compound is approximately 117-118°C, while 1-bromo-3-chloropropane boils at around 142°C, which should allow for separation.[5] 2. For analytical purposes, use a GC column with appropriate polarity and a suitable temperature program to achieve baseline separation. |
Quantitative Data on Product Distribution
| Reaction Condition | Major Product | Minor Product | Rationale |
| Absence of radical initiators (e.g., peroxides, UV light) | This compound | 1-Bromo-3-chloropropane | Follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkene. |
| Presence of radical initiators (e.g., peroxides, UV light) | 1-Bromo-3-chloropropane | This compound | Follows the anti-Markovnikov rule, proceeding through a more stable radical intermediate.[6] |
One study focused on the synthesis of 3-bromo-1-chloropropane reported a product mixture containing about 3% of this compound, highlighting the formation of the latter as a side product under conditions favoring anti-Markovnikov addition.[2]
Experimental Protocols
Synthesis of this compound via Hydrobromination of Allyl Chloride (Markovnikov Addition)
Materials:
-
Freshly distilled allyl chloride
-
Anhydrous hydrogen bromide (gas)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a gas dispersion tube, and a drying tube to protect the reaction from atmospheric moisture.
-
Cool the flask in an ice bath.
-
Add freshly distilled allyl chloride to the flask, dissolved in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution while stirring vigorously.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, stop the HBr flow and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a cold, dilute solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approx. 117-118°C).
Visualizations
Reaction Mechanisms
Caption: Reaction pathways for the hydrobromination of allyl chloride.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
- 1. ez.restek.com [ez.restek.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound - analysis - Analytice [analytice.com]
- 4. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-1-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-1-chloropropane from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a crude sample of this compound?
A1: The most common isomeric impurities are 1-bromo-2-chloropropane (B1583154) and 1-bromo-3-chloropropane. The relative amounts of these impurities will depend on the synthetic route used to prepare the this compound. For instance, the reaction of allyl chloride with HBr can lead to the formation of this compound as the major product.[1]
Q2: Why is it difficult to separate this compound from 1-bromo-2-chloropropane?
A2: The primary challenge lies in their very similar physical properties, particularly their boiling points. As shown in the table below, the boiling points of this compound and 1-bromo-2-chloropropane are extremely close, making separation by conventional distillation difficult.
Q3: What is the recommended primary purification method for removing isomeric impurities from this compound?
A3: Fractional distillation is the most common and recommended primary method. However, due to the close boiling points of this compound and 1-bromo-2-chloropropane, a highly efficient fractional distillation column with a high number of theoretical plates is required. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary as a subsequent purification step.
Q4: Can enantiomers of this compound be separated by fractional distillation?
A4: No, fractional distillation separates compounds based on differences in boiling points. Enantiomers, such as (R)-2-bromo-1-chloropropane and (S)-2-bromo-1-chloropropane, have identical boiling points and cannot be separated by this method.[2] Chiral chromatography techniques are required for the separation of enantiomers.[2][3]
Data Presentation
Table 1: Physical Properties of this compound and Its Isomeric Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CH₃CH(Br)CH₂Cl | 157.44 | 116.6[4] |
| 1-Bromo-2-chloropropane | CH₃CH(Cl)CH₂Br | 157.44 | ~115-118 |
| 1-Bromo-3-chloropropane | BrCH₂CH₂CH₂Cl | 157.44 | ~143-145 |
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound and 1-bromo-2-chloropropane.
-
Possible Cause: Insufficient column efficiency.
-
Troubleshooting Step: Use a fractionating column with a high number of theoretical plates (e.g., a long Vigreux column, a packed column with Raschig rings or metal sponges, or a spinning band distillation system). For very close boiling points, a longer column is generally better.[5]
-
-
Possible Cause: Distillation rate is too fast.
-
Troubleshooting Step: Reduce the heating rate to ensure a very slow and steady distillation rate, typically 1-2 drops of distillate per second. This allows for proper equilibrium to be established on each theoretical plate within the column.[5]
-
-
Possible Cause: Poor insulation of the column.
-
Troubleshooting Step: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[5]
-
-
Possible Cause: Fluctuating heat source.
-
Troubleshooting Step: Use a stable heating source such as a heating mantle with a stirrer or an oil bath to ensure even and consistent heating.
-
Issue: The temperature at the distillation head is not stable.
-
Possible Cause: The mixture is boiling too rapidly ("bumping").
-
Troubleshooting Step: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
-
-
Possible Cause: Improper thermometer placement.
-
Troubleshooting Step: Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Preparative HPLC
Issue: Co-elution of this compound and 1-bromo-2-chloropropane peaks.
-
Possible Cause: Inadequate mobile phase composition.
-
Troubleshooting Step: Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic solvent will increase retention times and may improve separation.
-
-
Possible Cause: Unsuitable stationary phase.
-
Troubleshooting Step: Screen different HPLC columns. A column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity to resolve the isomers.
-
-
Possible Cause: Flow rate is too high.
-
Troubleshooting Step: Reduce the flow rate. A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from its higher-boiling isomeric impurity, 1-bromo-3-chloropropane, and to enrich the sample in this compound relative to 1-bromo-2-chloropropane.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Highly efficient fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil.
-
Heating: Begin to gently heat the flask.
-
Distillation:
-
Observe the vapor slowly rising through the column.
-
Maintain a slow and steady distillation rate of 1-2 drops per second.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~117 °C).
-
Change receiving flasks as the temperature begins to rise, indicating the start of a higher-boiling fraction.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the isomeric purity of the this compound fractions.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.[6]
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.[7]
-
Scan Range: m/z 35-200.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.[8]
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
Determine the relative purity by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. gauthmath.com [gauthmath.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. uoguelph.ca [uoguelph.ca]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Bromo-1-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-Bromo-1-chloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting this compound with a nucleophile?
A1: In nucleophilic substitution reactions with this compound, the substitution is expected to occur preferentially at the carbon bearing the bromine atom. Bromide is a better leaving group than chloride due to its lower basicity. Therefore, the major product will typically be the 2-substituted-1-chloropropane.
Q2: Which reaction mechanism (SN1 or SN2) is more likely for this compound?
A2: As a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions. The predominant mechanism is highly dependent on the reaction conditions.[1] Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway. Conversely, weak nucleophiles and polar protic solvents will favor the SN1 pathway.
Q3: How can I favor the substitution product over the elimination product?
A3: Competition between substitution and elimination (E2) is a common issue with secondary halides. To favor substitution:
-
Use a good, non-basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻).[2]
-
Use a less sterically hindered, strong nucleophile for SN2 reactions.
-
Employ lower temperatures, as higher temperatures tend to favor elimination.
-
Avoid strong, bulky bases (e.g., potassium tert-butoxide), which are more likely to act as a base and promote elimination.
Q4: What is the expected stereochemistry of the substitution product?
A4: The stereochemistry of the product depends on the reaction mechanism.
-
SN2 reactions proceed with an inversion of configuration at the chiral center (the carbon bonded to bromine).
-
SN1 reactions proceed through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of enantiomers.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired substitution product | Reaction conditions are not optimal. | - Ensure the solvent is anhydrous, especially for reactions with moisture-sensitive nucleophiles.- Check the purity and reactivity of the nucleophile.- Increase the reaction temperature in increments, but be mindful of favoring elimination.- Increase the concentration of the nucleophile. |
| Competing elimination reaction is dominant. | - Lower the reaction temperature.- Use a less basic nucleophile.- Switch to a polar aprotic solvent if an SN2 reaction is desired. | |
| Formation of multiple products (isomers) | Lack of regioselectivity. | - While substitution at the C-Br bond is favored, some substitution at the C-Cl bond may occur under harsh conditions. Use milder conditions to improve selectivity. |
| SN1 and E1 products are forming alongside SN2/E2 products. | - This indicates carbocation formation. To suppress SN1/E1, use a higher concentration of a strong nucleophile and a polar aprotic solvent. | |
| Difficulty in product purification | Similar boiling points of starting material and product. | - Utilize column chromatography for separation.- If applicable, convert the product to a solid derivative for easier purification by recrystallization. |
Data Presentation
The following tables provide an overview of how reaction conditions can influence the product distribution in the nucleophilic substitution of a secondary alkyl halide like this compound. The data is illustrative and based on general principles of organic chemistry.
Table 1: Effect of Nucleophile/Base Strength on Product Distribution
| Nucleophile/Base | Type | Expected Major Product(s) | Predominant Mechanism |
| NaN₃ in DMF | Strong Nucleophile, Weak Base | 2-azido-1-chloropropane | SN2 |
| KCN in Ethanol (B145695)/Water | Strong Nucleophile, Moderately Strong Base | 2-cyano-1-chloropropane & propene derivatives | SN2/E2 |
| NaOH in Ethanol/Water | Strong Base, Strong Nucleophile | 1-chloro-2-propanol & propene derivatives | E2/SN2 |
| CH₃OH (Methanol) | Weak Nucleophile, Weak Base | 1-chloro-2-methoxypropane | SN1 |
Note: Product ratios are highly sensitive to temperature and solvent. For the reaction of isopropyl bromide (a similar secondary halide) with NaOH, a product distribution of 79% E2 and 21% SN2 has been reported.[2]
Table 2: Influence of Solvent on Reaction Pathway for a Secondary Alkyl Halide
| Solvent | Solvent Type | Effect on Nucleophile | Favored Mechanism(s) |
| Dimethylformamide (DMF) | Polar Aprotic | Enhances nucleophilicity | SN2 |
| Acetone | Polar Aprotic | Enhances nucleophilicity | SN2 |
| Ethanol | Polar Protic | Solvates and weakens the nucleophile | SN1, E1, E2 |
| Water | Polar Protic | Solvates and weakens the nucleophile | SN1, E1 |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Azide (B81097)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq.) to the solution.[4]
-
Reaction Conditions: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Reaction with Potassium Cyanide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a solution of potassium cyanide (KCN, 1.2 eq.) in a mixture of ethanol and water.
-
Addition of Substrate: Add this compound (1.0 eq.) to the cyanide solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material by GC-MS.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent by rotary evaporation. Purify the resulting nitrile by distillation or chromatography.
Visualizations
Caption: A generalized workflow for the synthesis, work-up, and purification of products from the nucleophilic substitution of this compound.
References
Preventing elimination byproducts when using 2-Bromo-1-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-chloropropane. The focus is on preventing elimination byproducts and maximizing the yield of desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the common elimination byproducts when using this compound?
When this compound, a secondary alkyl halide, is subjected to elimination conditions, the primary byproducts are alkenes formed through dehydrohalogenation. The specific products depend on which proton is removed and which halogen acts as the leaving group. The most likely elimination products are:
-
3-Chloro-1-propene: Resulting from the removal of a proton from the methyl group and elimination of the bromide.
-
1-Bromo-1-propene: Resulting from the removal of a proton from the chloromethyl group and elimination of the bromide.
-
2-Bromo-1-propene: Resulting from the removal of a proton from the methyl group and elimination of the chloride (less likely as bromide is a better leaving group).
Under typical E2 elimination conditions with a strong base, a mixture of these products can be expected.
Q2: What are the key factors that influence the formation of elimination byproducts?
The competition between substitution (SN2) and elimination (E2) reactions is primarily governed by four factors:
-
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination. Good nucleophiles that are weak bases favor substitution.
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) favor SN2 reactions, while polar protic solvents (e.g., ethanol (B145695), water) can promote elimination, especially when a strong base is used.[1]
-
Temperature: Higher temperatures generally favor elimination over substitution.[1][2] Elimination reactions have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.
-
Structure of the Alkyl Halide: this compound is a secondary halide, which is susceptible to both substitution and elimination reactions.[1][3][4]
Troubleshooting Guide: Minimizing Elimination Byproducts
Issue: My reaction is producing a significant amount of alkene byproducts.
This is a common issue when working with secondary alkyl halides like this compound. Here’s a step-by-step guide to troubleshoot and optimize your reaction for the desired substitution product.
Step 1: Evaluate Your Nucleophile/Base
The choice of the attacking species is critical.
-
Problematic: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) and strong, concentrated bases like sodium ethoxide (NaOEt) in ethanol will significantly favor E2 elimination.[5]
-
Solution: Employ a good nucleophile that is a weak base. This will favor the SN2 pathway.
Recommended Nucleophiles to Favor Substitution:
-
Azide (B81097) (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
Halides (I⁻, Br⁻)
Step 2: Assess the Reaction Solvent
The solvent plays a crucial role in the reaction pathway.
-
Problematic: Using ethanol or other protic solvents, especially with strong bases, will promote elimination.[1]
-
Solution: Use a polar aprotic solvent. These solvents solvate the cation but not the anionic nucleophile, making the nucleophile more reactive and favoring the SN2 mechanism.
Recommended Solvents to Favor Substitution:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Acetonitrile (CH₃CN)
-
Dimethylformamide (DMF)
Step 3: Control the Reaction Temperature
-
Problematic: High reaction temperatures provide the necessary activation energy for the elimination pathway and are entropically favored.[1][2]
-
Solution: Run the reaction at a lower temperature. Room temperature or even cooler conditions can significantly suppress the formation of elimination byproducts. Monitor the reaction progress over a longer period if the reaction rate is slow at lower temperatures.
Quantitative Data: Substitution vs. Elimination
| Alkyl Halide | Reagent/Solvent | Temperature | Substitution Product (% Yield) | Elimination Product (% Yield) | Predominant Mechanism |
| 2-Bromopropane (B125204) | KOH/Water | Room Temp | High (predominantly Propan-2-ol) | Low (Propene) | SN2 |
| 2-Bromopropane | KOH/Ethanol | High | Low (Propan-2-ol) | High (predominantly Propene) | E2 |
| 2-Bromopropane | NaOEt/EtOH | High | ~20% (2-Ethoxypropane) | ~80% (Propene) | E2 |
| Isopropyl Bromide | NaOH | Not Specified | 21% | 79% | E2 |
Note: The data presented is for 2-bromopropane and isopropyl bromide, which are structurally similar to this compound and are expected to exhibit similar reactivity trends.
Experimental Protocols
Protocol 1: Maximizing Substitution with Sodium Azide (SN2 Favored)
This protocol is designed to favor the SN2 pathway and minimize elimination byproducts.
Objective: To synthesize 2-azido-1-chloropropane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and heating mantle (for controlled low-temperature heating if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium azide (1.2 equivalents).
-
Stir the mixture at room temperature. The reaction can be gently heated to 40-50°C if the reaction is slow, but higher temperatures should be avoided to minimize elimination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Decision workflow for selecting conditions to favor substitution.
References
Technical Support Center: 2-Bromo-1-chloropropane Reaction Scale-Up
This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up of reactions involving 2-Bromo-1-chloropropane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory and industrial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound? A1: The main synthesis pathway is the regioselective hydrobromination of allyl chloride.[1] The addition of hydrogen bromide (HBr) across the double bond of allyl chloride can yield this compound. Another method involves the electrophilic chlorination of a brominated precursor like 2-bromopropane.[1]
Q2: What are the key physical and chemical properties of this compound? A2: this compound is a colorless, odorless liquid that is nonflammable and insoluble in water.[2][3][4] It is classified as a haloalkane and is generally more soluble in polar organic solvents, such as alcohols and acetone, than in non-polar solvents.[5] Due to the presence of both bromine and chlorine, it is susceptible to nucleophilic substitution and elimination reactions.[1][5]
Q3: What are the main safety concerns when handling this compound at scale? A3: this compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin irritation.[3][6] It is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2][4] When scaling up, it is critical to manage potential exotherms, especially during bromination reactions, and to handle flammable solvents with appropriate grounding procedures.[7] Proper personal protective equipment (PPE), including a NIOSH-approved respirator and appropriate gloves, is mandatory.[2][3]
Q4: How is this compound typically analyzed for purity and reaction monitoring? A4: The standard analytical method for quantifying this compound and related volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS), often using a headspace technique.[8] This method can achieve a limit of quantification (LOQ) as low as 1 µg/L.[8] It may also be used as an internal standard for the quantification of other haloacetonitriles.
Troubleshooting Guide for Scale-Up Reactions
Q1: We are experiencing low yields of this compound during scale-up. What are the likely causes? A1: Low yields during the scale-up of the hydrobromination of allyl chloride are often traced to several factors that change with scale:
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Poor Temperature Control: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[9] This can lead to localized hot spots, promoting side reactions such as elimination to form propene.[1]
-
Suboptimal Reagent Addition: The rate of HBr addition is critical. On a large scale, poor mixing can lead to localized high concentrations of HBr, favoring the formation of isomeric byproducts like 1-bromo-3-chloropropane.[10]
-
Formation of Byproducts: Besides elimination, the formation of dibromopropane (B1216051) (DBP) and dibromochloropropane (DBCP) can also reduce the yield of the desired product.[11]
-
Catalyst Inefficiency: If using a free-radical initiator, its distribution and stability may be affected by the less efficient mixing and temperature control at scale.
Q2: Our final product is contaminated with isomeric impurities (e.g., 1-bromo-3-chloropropane). How can we improve selectivity? A2: Improving regioselectivity in the addition of HBr to allyl chloride is key. The reaction mechanism dictates the outcome:
-
Anti-Markovnikov Addition: To favor the formation of 1-bromo-3-chloropropane, the reaction should be run under conditions that promote a free-radical mechanism. This typically involves the presence of a radical initiator (like peroxides or AIBN) or exposure to UV light.[10]
-
Markovnikov Addition: To favor the desired this compound, the reaction should proceed via an electrophilic addition mechanism. This requires excluding radical initiators and light.
-
Process Control: Ensure consistent and controlled reaction temperatures. A European patent suggests that running the reaction at 5 to 10°C can improve control and yield.[11]
Q3: The reaction is showing a dangerous exotherm that was not observed in the lab. How should we manage this? A3: Exotherm management is a critical scale-up challenge.[9]
-
Control Addition Rates: The addition of one reagent to another should be done slowly and in a controlled manner to allow the reactor's cooling system to dissipate the generated heat.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider using a reactor with a better design for heat transfer if problems persist.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact reaction kinetics and downstream processing.
-
Safety Systems: Ensure the reactor is equipped with appropriate pressure relief systems to prevent runaway reactions.[7]
Q4: We are struggling with the final purification of this compound at a multi-kilogram scale. What is the recommended method? A4: Fractional distillation is the primary method for purifying this compound from its isomers and other byproducts.
-
Boiling Point Separation: There is a significant difference in the boiling points of the main components, which allows for effective separation.
-
Vacuum Distillation: For temperature-sensitive materials or to lower the required energy input, vacuum distillation is a viable alternative.
-
Column Efficiency: On a large scale, the efficiency of the distillation column (number of theoretical plates) is crucial for achieving high purity. Ensure the column is appropriately sized and packed for the scale of the operation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3017-95-6 | [5][8] |
| Molecular Formula | C₃H₆BrCl | [3][5] |
| Molecular Weight | 157.44 g/mol | [3][5] |
| Appearance | Colorless, odorless liquid | [2][4] |
| Boiling Point | 116-117 °C at 760 mmHg | [12] |
| Density | 1.537 g/mL at 25 °C | [12] |
| Water Solubility | Insoluble / Very slightly soluble (0.88 g/L at 25°C) | [2][4] |
| Vapor Pressure | 11.3 mmHg | [6] |
Table 2: Comparison of Lab-Scale vs. Scale-Up Process Parameters
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms/Tons) | Key Challenges at Scale |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, risk of hot spots. | Exotherm control, preventing runaway reactions and side product formation.[9] |
| Mixing | Efficient and rapid mixing with magnetic/overhead stirrers. | Potential for inefficient mixing, dead zones in large reactors. | Ensuring reagent homogeneity, maintaining consistent reaction rates.[9] |
| Reagent Addition | Manual, rapid addition often possible. | Controlled, slow addition required via pumps. | Preventing localized high concentrations, managing exotherms. |
| Purification | Simple distillation, preparative chromatography. | Fractional distillation with high-efficiency columns, crystallization. | Achieving high purity, handling large volumes, minimizing product loss. |
| Safety | Contained in fume hood, small spill risk. | Requires robust containment, process safety management, pressure relief systems. | Handling hazardous materials in bulk, managing potential pressure build-up.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrobromination of Allyl Chloride
-
Objective: To synthesize this compound with high regioselectivity.
-
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a gas inlet tube, and a condenser. Maintain an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with allyl chloride. Cool the reactor jacket to the desired temperature (e.g., 5-10 °C).[11]
-
HBr Addition: Slowly bubble gaseous hydrogen bromide (HBr) through the allyl chloride. To avoid radical reactions that favor the 1-bromo isomer, the reaction should be protected from light and free-radical initiators.[10]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS to check for the consumption of allyl chloride and the formation of the product and isomers.
-
Work-up: Once the reaction is complete, wash the crude product with water and then with a dilute sodium carbonate solution to neutralize any remaining acid.[10]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling at approximately 116-117 °C.[10][12]
-
Protocol 2: Quality Control using Headspace GC-MS
-
Objective: To determine the purity of this compound and quantify impurities.
-
Methodology:
-
Sample Preparation: Prepare a standard solution of certified this compound reference material in a suitable solvent (e.g., methanol). Prepare samples of the reaction mixture or final product by diluting them in the same solvent in a headspace vial.
-
Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and a headspace autosampler.[8]
-
GC Conditions:
-
Column: Use a suitable capillary column for separating volatile halogenated hydrocarbons (e.g., DB-624 or equivalent).
-
Oven Program: Implement a temperature gradient to separate analytes based on their boiling points.
-
Injector: Operate in split mode.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Range: Scan a mass range appropriate for the expected parent ions and fragmentation patterns.
-
-
Analysis: Identify peaks by comparing their retention times and mass spectra to the certified reference standard. Quantify the product and impurities by integrating the peak areas and comparing them against a calibration curve.
-
Visualizations
References
- 1. This compound | 3017-95-6 | Benchchem [benchchem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - analysis - Analytice [analytice.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 2-Bromo-1-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-1-chloropropane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct method for synthesizing this compound is through the hydrobromination of allyl chloride. This reaction can proceed via two different mechanisms, leading to different regioisomers:
-
Anti-Markovnikov Addition (Free-Radical Mechanism): This pathway yields the desired this compound. It is typically initiated by radical initiators (e.g., peroxides, AIBN) or UV light.
-
Markovnikov Addition (Electrophilic Addition): This pathway leads to the formation of the isomeric impurity, 1-Bromo-2-chloropropane. This mechanism is favored in the absence of radical initiators.
Q2: What are the common impurities and side products in the synthesis of this compound?
A2: The primary impurity of concern is the constitutional isomer, 1-Bromo-2-chloropropane , which arises from the competing Markovnikov addition pathway. Another significant side product can be 1-Bromo-3-chloropropane . Additionally, unreacted starting materials, such as allyl chloride, and byproducts from the decomposition of the radical initiator may be present in the crude product. In some cases, small amounts of di-halogenated products like 1,2-dibromo-3-chloropropane (B7766517) might be formed.
Q3: How can I minimize the formation of the 1-Bromo-2-chloropropane isomer?
A3: To favor the formation of the desired this compound, it is crucial to promote the free-radical, anti-Markovnikov addition of HBr. This can be achieved by:
-
Using a Radical Initiator: The presence of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to initiate the free-radical chain reaction.
-
Excluding Inhibitors: Ensure that the allyl chloride is free from inhibitors that can quench radicals. Freshly distilled allyl chloride is recommended.
-
Controlling Temperature: Lower temperatures generally favor the radical pathway.
Q4: What is the role of temperature in this synthesis?
A4: Temperature plays a critical role in both the reaction rate and selectivity. While higher temperatures can increase the reaction rate, they can also promote side reactions, including the formation of the undesired Markovnikov product and elimination byproducts. It is generally recommended to conduct the reaction at low to moderate temperatures (e.g., 0-35°C) to enhance the selectivity for the anti-Markovnikov addition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using GC or TLC to ensure the consumption of the starting material. If the reaction stalls, consider adding more radical initiator. |
| Poor quality of reagents. | Use freshly distilled allyl chloride to remove any polymerization inhibitors. Ensure the HBr solution is of the correct concentration. | |
| Inactive radical initiator. | Use a fresh batch of the radical initiator, as they can degrade over time. | |
| High Percentage of 1-Bromo-2-chloropropane Impurity | Dominance of the ionic (Markovnikov) addition mechanism. | Ensure a sufficient amount of a suitable radical initiator is used. Exclude light if a chemical initiator is being used, or use a UV lamp if photochemical initiation is intended. |
| Formation of Polymeric Byproducts | Spontaneous polymerization of allyl chloride. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating unwanted side reactions. Use freshly distilled allyl chloride. |
| Difficulty in Purifying the Product | Close boiling points of the desired product and impurities. | Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) for effective separation. The boiling point of this compound is approximately 116-118°C, while 1-Bromo-3-chloropropane boils at around 142°C.[1] |
Quantitative Data Summary
The regioselectivity of the hydrobromination of allyl chloride is highly dependent on the reaction conditions. The following table summarizes how different parameters can influence the product distribution.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Initiator | Presence of a radical initiator (e.g., paraldehyde, peroxides) | Promotes the anti-Markovnikov addition, increasing the yield of this compound relative to 1-Bromo-2-chloropropane. | [1] |
| Temperature | +7°C to +35°C | Good yields of the desired product can be obtained in this range. | [1] |
| Catalyst | Paraldehyde | Can lead to high yields of the desired bromo-chloropropane isomers. | [1] |
| Pressure | Atmospheric to ~100 lbs/sq. inch | The reaction can proceed effectively within this pressure range. | [1] |
Experimental Protocols
Synthesis of this compound via Free-Radical Hydrobromination of Allyl Chloride
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Allyl chloride (freshly distilled)
-
Hydrogen bromide (gas or concentrated aqueous solution, e.g., 48%)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., hexane (B92381) or diethyl ether, optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or gas inlet tube
-
Dropping funnel (if using aqueous HBr)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (fractional distillation setup recommended for purification)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser (if heating) or a gas inlet tube. If using aqueous HBr, add a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Charging the Reactor: Add freshly distilled allyl chloride to the flask. If using a solvent, add it at this stage.
-
Initiator Addition: Add a catalytic amount of the radical initiator (e.g., AIBN or BPO) to the reaction mixture.
-
HBr Addition:
-
Gaseous HBr: Bubble dry hydrogen bromide gas through the stirred solution at a slow, steady rate.
-
Aqueous HBr: Slowly add the concentrated HBr solution dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
-
Reaction: After the addition of HBr is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) or let it slowly warm to room temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the allyl chloride is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any excess acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (if any) by rotary evaporation.
-
Purify the crude product by fractional distillation to separate the this compound from unreacted starting materials and isomeric byproducts. Collect the fraction boiling at approximately 116-118°C.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Signaling Pathway of Synthesis and Side Reactions
Caption: Reaction pathways in the hydrobromination of allyl chloride.
References
Technical Support Center: Grignard Reactions with 2-Bromo-1-chloropropane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for Grignard reactions involving 2-bromo-1-chloropropane.
Frequently Asked Questions (FAQs)
Q1: At which halogen will the Grignard reagent form on this compound?
The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-bromine bond is weaker and more readily undergoes oxidative insertion with magnesium than the stronger carbon-chlorine bond.
Q2: What are the main competing side reactions when preparing the Grignard reagent from this compound?
The primary side reactions are intramolecular cyclization to form chlorocyclopropane (B1620479) and intermolecular Wurtz-type coupling, which results in the formation of a dimer.
Q3: How can I favor the desired intermolecular addition to my electrophile over intramolecular cyclization?
To favor intermolecular addition, it is generally recommended to use higher concentrations of the Grignard reagent and the electrophile. Conversely, high dilution conditions favor intramolecular reactions.[1] Slowly adding the solution of this compound to the magnesium turnings can also help to minimize the instantaneous concentration of the Grignard reagent available for cyclization before the electrophile is introduced.
Q4: What is the best solvent for this Grignard reaction?
Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[2] THF is often preferred for less reactive halides due to its higher boiling point and better ability to solvate and stabilize the Grignard reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction. 2. Presence of Moisture: Grignard reagents are highly sensitive to water in glassware or solvents. 3. Low Temperature: The activation energy for the reaction may not be reached. | 1. Activate the magnesium: Use a fresh bottle of magnesium turnings, crush them before use to expose a fresh surface, or use a chemical activator. Common activators include a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or sonication. 2. Ensure anhydrous conditions: Flame-dry all glassware under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. 3. Gentle heating: Gently warm a small portion of the reaction mixture to initiate the reaction. Be prepared to cool the reaction as it is exothermic. |
| Low yield of the desired product | 1. Wurtz Coupling: The Grignard reagent reacts with unreacted this compound. 2. Intramolecular Cyclization: The Grignard reagent cyclizes to form chlorocyclopropane. 3. Reaction with Moisture or CO₂: The Grignard reagent is quenched by atmospheric moisture or carbon dioxide. 4. Incomplete Reaction: Not all of the starting material was consumed. | 1. Slow addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. 2. Control concentration: As a general principle, higher concentrations favor intermolecular reactions. Add the electrophile as soon as the Grignard formation is complete. 3. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. 4. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or gently reflux to ensure complete formation of the Grignard reagent. |
| Formation of a significant amount of cyclopropane (B1198618) derivative | Reaction Conditions Favoring Cyclization: The reaction conditions may be promoting the intramolecular pathway. | Adjust reaction parameters: If intermolecular addition is desired, avoid high dilution. Consider adding the electrophile to the reaction mixture as the Grignard reagent is being formed (Barbier conditions), which can sometimes favor the intermolecular reaction. |
| Product mixture is difficult to purify | Multiple Byproducts: A combination of Wurtz coupling products, cyclized products, and unreacted starting materials can complicate purification. | Optimize reaction conditions: Refer to the solutions for low yield to minimize side product formation. Utilize appropriate chromatographic techniques for purification. |
Quantitative Data for Analogous Reactions
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1-Bromo-3-chloropropane | Allylmagnesium bromide | 6-Chloro-1-hexene | 82% | [3][4] |
| 1-Bromo-5-chloropentane | Allylmagnesium bromide | 8-Chloro-1-octene | 86% | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of the Grignard Reagent from this compound and Reaction with an Aldehyde
1. Preparation and Setup:
-
All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).
-
Assemble the glassware under a positive pressure of inert gas.
2. Magnesium Activation and Reaction Initiation:
-
Add a single small crystal of iodine to the flask containing the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the this compound solution to the magnesium suspension.
-
The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be necessary.
3. Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and minimize side reactions.[4]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the halide has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium metal.
4. Reaction with Electrophile (e.g., Benzaldehyde):
-
Cool the Grignard reagent solution in an ice-water bath to 0°C.
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
5. Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol via flash column chromatography.
Visualizations
Caption: Reaction pathways for the Grignard reaction of this compound.
Caption: A decision tree for troubleshooting Grignard reactions.
Caption: Factors influencing the outcomes of Grignard reactions.
References
Technical Support Center: Separation of 1-Bromo-2-chloropropane and 2-Bromo-1-chloropropane
Welcome to the Technical Support Center for the separation of 1-bromo-2-chloropropane (B1583154) and 2-bromo-1-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of these positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should consider when separating 1-bromo-2-chloropropane and this compound?
A1: The separation of these isomers is challenging due to their very similar physical properties. The most critical data points are their boiling points, as they are extremely close, making fractional distillation difficult.
Data Presentation: Physical Properties
| Property | 1-Bromo-2-chloropropane | This compound | Data Source(s) |
| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | 157.44 g/mol | [2] |
| Boiling Point | 115.3–118 °C | 116.6–117 °C | [3][4][5] |
| Density | 1.531 g/mL | 1.537 g/mL | [2][3] |
| Refractive Index | 1.480 | 1.478 | [5][6] |
Q2: Which separation techniques are most promising for these isomers?
A2: Given the close boiling points, the most effective techniques are high-resolution gas chromatography (GC) and potentially preparative high-performance liquid chromatography (HPLC). Fractional distillation may be attempted but will require a highly efficient column.
Q3: Why is fractional distillation so difficult for this separation?
A3: Fractional distillation separates liquids based on differences in their boiling points.[3] With a boiling point difference of only about 1-2°C, a very large number of theoretical plates would be required to achieve a good separation, which translates to a very long and efficient fractionating column and a slow distillation rate.[3]
Q4: What makes Gas Chromatography (GC) a suitable method?
A4: Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase.[7] Even with similar boiling points, subtle differences in the isomers' polarity and shape can lead to differential interactions with the stationary phase, allowing for separation.[7] The choice of the GC column (stationary phase) is critical.
Troubleshooting Guides
Gas Chromatography (GC) Separation
Issue: Poor or no resolution of isomer peaks.
Possible Causes & Solutions:
-
Inappropriate GC Column: The stationary phase is not selective enough for the isomers.
-
Solution: Use a column with a different polarity. For halogenated hydrocarbons, a mid-to-high polarity column, such as one with a cyanopropyl or polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 57 CB), may provide better selectivity than a non-polar polydimethylsiloxane (B3030410) (PDMS) phase.[8]
-
-
Suboptimal Temperature Program: The oven temperature program is not optimized to resolve the peaks.
-
Solution 1: Start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min). This will maximize the interaction time with the stationary phase and improve resolution.
-
Solution 2: Try an isothermal run at a temperature just below the boiling points of the isomers. This can sometimes provide better separation for close-boiling compounds.
-
-
Carrier Gas Flow Rate is Too High: High flow rates reduce the time for partitioning and can decrease resolution.
-
Solution: Optimize the carrier gas flow rate to be at or slightly below the optimal linear velocity for the carrier gas being used (e.g., He, H₂, N₂).
-
Issue: Peak tailing for one or both isomer peaks.
Possible Causes & Solutions:
-
Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner, column, or detector.
-
Solution: Use a deactivated injector liner and a high-quality, well-conditioned column. If necessary, trim the first few centimeters of the column from the injector end.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Fractional Distillation
Issue: The collected distillate is still a mixture of both isomers.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation.
-
Solution 1: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Solution 2: Consider using a spinning band distillation system, which can provide a very high number of theoretical plates.
-
-
Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.[3]
-
Solution: Reduce the heating rate to achieve a slow, steady distillation rate (e.g., 1-2 drops per second).[3]
-
-
Poor Column Insulation: Heat loss from the column can disrupt the equilibrium.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil.[3]
-
Experimental Protocols
Gas Chromatography (GC) Method Development Protocol
This protocol provides a starting point for developing a GC method for the separation of 1-bromo-2-chloropropane and this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.
-
Capillary GC Column:
-
Recommended Starting Column: CP-Wax 57 CB (or similar wax-type column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Alternative: A mid-polarity cyanopropylphenyl-based column.
-
GC Conditions:
| Parameter | Recommended Starting Condition |
| Injector Temperature | 200 °C |
| Injection Volume | 1 µL (split injection, 50:1 split ratio) |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 2 °C/min to 120 °C |
| Detector Temperature | FID: 250 °C ECD: 300 °C |
Procedure:
-
Prepare a standard solution containing both isomers at a known concentration in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject the standard solution into the GC system using the starting conditions.
-
Analyze the resulting chromatogram for peak resolution.
-
If resolution is poor, systematically adjust the oven temperature program (initial temperature, ramp rate) and carrier gas flow rate to optimize the separation.
-
If necessary, switch to a column with a different stationary phase to improve selectivity.
Preparative HPLC Method Development
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Column: A column with alternative selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase, is recommended over a standard C18 column. These can offer different interactions (e.g., π-π interactions) that may help resolve the isomers.
Workflow:
-
Analytical Scale Method Development:
-
Screen different mobile phases (e.g., methanol/water vs. acetonitrile/water) on an analytical scale column.
-
Optimize the mobile phase composition to achieve baseline separation of the two isomers.
-
-
Scale-Up to Preparative Scale:
-
Once a good analytical separation is achieved, scale up the method to a larger preparative column.
-
Adjust the flow rate and sample loading according to the dimensions of the preparative column.
-
-
Fraction Collection:
-
Collect the eluting peaks corresponding to each isomer in separate fractions.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical GC or HPLC to confirm the purity of each separated isomer.
-
Visualizations
Caption: Troubleshooting workflow for poor GC peak resolution.
Caption: Experimental workflow for fractional distillation.
References
- 1. youtube.com [youtube.com]
- 2. stepbio.it [stepbio.it]
- 3. Purification [chem.rochester.edu]
- 4. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. GC Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]
- 8. gcms.cz [gcms.cz]
Managing the stability and storage of 2-Bromo-1-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of 2-Bromo-1-chloropropane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the chemical (e.g., yellowing) | Exposure to light or air, leading to photo-oxidation or other degradation. | 1. Immediately transfer the chemical to a fresh, amber glass container. 2. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the container in a dark, refrigerated environment (2-8°C). 4. Verify the purity of the discolored material using a suitable analytical method (e.g., GC-MS) before use. |
| Presence of a precipitate or solid material | Contamination or degradation leading to the formation of insoluble byproducts. | 1. Do not use the chemical. 2. Isolate the container and consult your institution's safety officer for appropriate disposal procedures. 3. Review storage and handling procedures to prevent future contamination. |
| Unexpected reaction outcomes (e.g., low yield, side products) | Degradation of the this compound, leading to reduced purity and the presence of reactive impurities. | 1. Confirm the purity of the this compound stock using an appropriate analytical technique. 2. If degradation is confirmed, procure a new, verified batch of the chemical. 3. Ensure all reaction glassware is clean and dry, and that reactions are performed under an inert atmosphere if sensitive to air or moisture. |
| Inconsistent analytical results (e.g., shifting retention times in chromatography) | Instability of the sample in the analytical solvent or decomposition during analysis. | 1. Prepare fresh samples for analysis immediately before injection. 2. Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal decomposition. 3. Use a validated analytical method for halogenated hydrocarbons. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed, airtight container, preferably made of amber glass to protect it from light. The recommended storage temperature is in a refrigerator at 2-8°C to minimize volatility and potential degradation. The storage area should be cool, dry, and well-ventilated.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[1][2] Halogenated aliphatic compounds, in general, may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][3] Contact with these substances should be avoided to prevent vigorous or hazardous reactions.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways include:
-
Dehydrohalogenation: In the presence of a strong base, this compound can undergo an elimination reaction to form alkenes like propene.
-
Photo-oxidation: Exposure to light and air can lead to degradation, although specific products are not well-documented in publicly available literature.
-
Thermal Decomposition: At elevated temperatures, halogenated alkanes can decompose. For similar bromo-chloro alkanes, thermal decomposition can yield vinyl halides and hydrogen halides (e.g., vinyl chloride and hydrogen bromide).[3]
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be effectively determined using gas chromatography-mass spectrometry (GC-MS).[4] A headspace GC-MS method is particularly suitable for analyzing this volatile compound.[4]
Q5: Are there any specific handling precautions I should take?
A5: Yes, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [6] |
| Container | Tightly sealed, amber glass bottle | General best practice |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | General best practice |
| Incompatible Materials | Strong oxidizing agents, strong bases, some metals. | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol is a representative method based on general principles for stability testing of volatile halogenated organic compounds and ICH guidelines.
1. Objective: To evaluate the stability of this compound under accelerated thermal and photostability conditions.
2. Materials:
-
This compound (high purity)
-
Amber glass vials with airtight seals
-
Clear glass vials with airtight seals
-
Stability chamber with controlled temperature and humidity
-
Photostability chamber compliant with ICH Q1B guidelines[1][8]
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column for halogenated hydrocarbon analysis
-
Methanol (or another suitable solvent) for sample dilution
3. Experimental Procedure:
a. Sample Preparation:
-
Aliquot 1 mL of high-purity this compound into several amber glass vials and several clear glass vials.
-
Purge the headspace of each vial with nitrogen or argon before sealing to create an inert atmosphere.
-
Prepare a "dark" control sample by wrapping one of the clear vials completely in aluminum foil.
b. Accelerated Thermal Stability Study:
-
Place the sealed amber vials into a stability chamber set to an elevated temperature (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).
-
Store control samples at the recommended storage condition (2-8°C).
-
Withdraw one vial from the stability chamber and one control vial at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).
c. Photostability Study (based on ICH Q1B): [1][8]
-
Place the sealed clear glass vials and the "dark" control vial in a photostability chamber.
-
Expose the samples to a light source that produces a standardized output similar to the D65/ID65 emission standard, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]
-
At the end of the exposure, retrieve all vials.
d. Analysis:
-
For each time point and condition, prepare a sample for GC-MS analysis by diluting a small, precise amount of the this compound in a suitable solvent (e.g., methanol).
-
Analyze the samples using a validated GC-MS method to determine the concentration of this compound.
-
Analyze for the appearance of any degradation products by examining the chromatograms for new peaks and identifying them via their mass spectra.
4. Data Interpretation:
-
Compare the concentration of this compound in the stressed samples to the control samples at each time point.
-
Calculate the percentage of degradation.
-
Identify and, if possible, quantify any major degradation products.
-
A significant change is often defined as a greater than 5% loss in purity from the initial value.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days [restek.com]
- 3. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound - analysis - Analytice [analytice.com]
- 5. ikev.org [ikev.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. agilent.com [agilent.com]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Technical Support Center: Analysis of Byproducts in Reactions of 2-Bromo-1-chloropropane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-chloropropane and analyzing its reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions that this compound undergoes, and what byproducts can be expected?
A1: this compound is a halogenated alkane that readily undergoes nucleophilic substitution and elimination reactions.[1]
-
Nucleophilic Substitution (SN1 and SN2): In these reactions, a nucleophile replaces either the bromine or chlorine atom.[2] Due to the presence of two different halogens, a mixture of substitution products can be formed. The bromine atom is generally a better leaving group than chlorine. Common byproducts can include isomeric substitution products and di-substituted products if the nucleophile is strong enough to replace both halogens.
-
Elimination (E1 and E2): When treated with a strong base, this compound can undergo dehydrohalogenation to form alkenes.[3][4] The primary elimination products are isomers of chloropropene and bromopropene. The specific isomer formed will depend on the reaction conditions and the base used.[3]
-
Over-halogenation: In synthesis reactions involving halogenation, byproducts such as dichloropropanes and dibromochloropropanes can form.[2]
Q2: I am seeing multiple peaks in my GC chromatogram after a reaction with this compound. How can I tentatively identify the byproducts using the mass spectra?
A2: Identifying byproducts from the mass spectra involves analyzing the molecular ion peak and the fragmentation patterns.
-
Isotopic Patterns: A key feature of compounds containing chlorine and bromine is their distinct isotopic patterns. A compound with one chlorine atom will show a molecular ion peak (M) and an M+2 peak with a ratio of approximately 3:1.[5] A compound with one bromine atom will have M and M+2 peaks of nearly equal intensity (1:1 ratio).[5] A compound with both one bromine and one chlorine atom will exhibit M, M+2, and M+4 peaks.
-
Fragmentation Patterns: Look for characteristic losses of fragments. For halogenated compounds, the loss of Br (m/z 79 and 81) or Cl (m/z 35 and 37) is a common fragmentation pathway.[6][7] Also, consider the fragmentation of the propane (B168953) backbone, which can lead to smaller charged fragments.[8]
Q3: How can I differentiate between isomers of reaction products, such as 1-chloro-2-substituted-propane and 2-chloro-1-substituted-propane, using GC-MS?
A3: While isomers will have the same molecular weight and thus the same molecular ion peak, their fragmentation patterns in the mass spectrum can differ due to the different bonding arrangements. The relative abundances of the fragment ions will likely vary. However, definitive identification of isomers often requires comparison of their retention times and mass spectra with those of authentic reference standards. In some cases, the elution order on a non-polar GC column can provide clues, as boiling points of isomers can differ.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Unexpected peaks in the GC chromatogram | Contamination from solvents, reagents, or glassware. Side reactions occurring. Incomplete reaction leading to the presence of starting material. | Run a blank (solvent injection) to identify solvent impurities. Ensure all glassware is scrupulously clean and dry. Optimize reaction conditions (temperature, reaction time, choice of base/nucleophile) to minimize side reactions.[6] Monitor the reaction progress using a suitable technique (e.g., TLC, GC) to ensure completion. |
| Broad or tailing peaks for halogenated compounds | Active sites in the GC inlet liner or column. Column degradation. | Use a deactivated inlet liner. Trim a small portion from the beginning of the GC column. Consider using a column specifically designed for the analysis of halogenated compounds. |
| Difficulty in identifying byproducts from the mass spectrum | Low abundance of the molecular ion peak. Complex fragmentation patterns. Co-elution of multiple components. | Use a "soft" ionization technique if available (e.g., Chemical Ionization - CI) to enhance the molecular ion peak. Compare the obtained spectra with mass spectral libraries (e.g., NIST).[9] Improve chromatographic separation by optimizing the GC temperature program or using a longer column. |
| Quantification of byproducts is not reproducible | Inconsistent injection volume. Sample degradation in the injector port. Non-linear detector response. | Use an internal standard for more accurate quantification. Optimize the injector temperature to ensure complete vaporization without causing degradation of the analytes. Create a calibration curve for each identified byproduct to ensure the detector response is linear over the concentration range of interest. |
Experimental Protocols
Representative Reaction: Nucleophilic Substitution of this compound with Sodium Methoxide (B1231860)
This protocol describes a typical nucleophilic substitution reaction and the subsequent sample preparation for GC-MS analysis.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by GC-MS by taking small aliquots from the reaction mixture.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent using a rotary evaporator.
-
Prepare a diluted sample of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) for GC-MS analysis.
GC-MS Analysis Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
Data Presentation
Table 1: Potential Byproducts in the Reaction of this compound and Their Expected Mass Spectral Signatures.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) and Isotopic Pattern | Key Fragment Ions (m/z) |
| This compound (Starting Material) | CH3CH(Br)CH2Cl | 157.44 | 156/158/160 | 77/79 (C3H6Cl), 121/123 (M-Cl), 79/81 (Br), 41 |
| 1-Bromo-2-chloropropane (Isomeric Impurity) | CH3CH(Cl)CH2Br | 157.44 | 156/158/160 | 77/79 (C3H6Cl), 121/123 (M-Cl), 79/81 (Br), 41 |
| 1-Chloro-2-methoxypropane | CH3CH(OCH3)CH2Cl | 108.57 | 108/110 (3:1) | 73 (M-Cl), 59 (CH3OCHCH3), 45 (CH3O=CH2) |
| 2-Bromo-1-methoxypropane | CH3CH(Br)CH2OCH3 | 153.02 | 152/154 (1:1) | 121/123 (M-OCH3), 73 (M-Br), 45 (CH2OCH3) |
| 1,2-Dimethoxypropane | CH3CH(OCH3)CH2OCH3 | 104.15 | 104 | 89 (M-CH3), 73, 59, 45 |
| 1-Chloropropene | CH3CH=CHCl | 76.53 | 76/78 (3:1) | 41 (C3H5) |
| 2-Chloropropene | CH3C(Cl)=CH2 | 76.53 | 76/78 (3:1) | 41 (C3H5) |
| 3-Chloropropene (Allyl chloride) | CH2=CHCH2Cl | 76.53 | 76/78 (3:1) | 41 (C3H5) |
| 1-Bromopropene | CH3CH=CHBr | 120.98 | 120/122 (1:1) | 41 (C3H5) |
| 2-Bromopropene | CH3C(Br)=CH2 | 120.98 | 120/122 (1:1) | 41 (C3H5) |
| 3-Bromopropene (Allyl bromide) | CH2=CHCH2Br | 120.98 | 120/122 (1:1) | 41 (C3H5) |
Mandatory Visualization
Caption: Experimental workflow for byproduct analysis.
Caption: Potential reaction pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 3017-95-6 | Benchchem [benchchem.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2-Bromo-1-chloropropane, a key chiral intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively evaluated with supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Analytical Methods
The selection of an analytical method for purity determination is often a trade-off between sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Separation based on differential partitioning between a mobile and stationary phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Identification and quantification of volatile impurities. | Separation of non-volatile impurities and isomers. | Absolute purity determination without a specific reference standard for each impurity. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) | Higher (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (µg/L to ng/mL range)[1] | Moderate (µg/mL range) | Higher (mg/mL range) |
| **Linearity (R²) ** | >0.995[2] | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Sample Throughput | High | Medium | Low to Medium |
| Strengths | High sensitivity and specificity for volatile compounds; excellent for impurity identification. | Versatile for a wide range of compounds, including isomers and non-volatile impurities. | Primary analytical method; does not require impurity reference standards for quantification.[3] |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require derivatization for compounds lacking a chromophore; lower sensitivity than GC-MS for volatile compounds. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities in this compound.
Experimental Workflow:
References
Chiral HPLC analysis of 2-Bromo-1-chloropropane enantiomers
A comparative guide to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-bromo-1-chloropropane enantiomers is essential for researchers in synthetic chemistry and pharmaceutical development. Direct enantioseparation of small, halogenated alkanes like this compound can be challenging, and established methods are not widely reported in publicly available literature. For instance, a study on the related compound (RS)-1-bromo-3-chloro-2-propanol indicated that direct HPLC resolution of the enantiomers was not successful, requiring derivatization to achieve separation[1].
This guide, therefore, provides a systematic approach to developing and optimizing a chiral HPLC method for this compound enantiomers, enabling researchers to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation (Rs > 1.5)[2]. The selection of the appropriate CSP and mobile phase is critical for successful enantiomeric resolution[2][3].
Strategies for Chiral Method Development
The development of a successful chiral separation method typically involves screening a variety of CSPs with different mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and widely used for a broad range of chiral compounds[2][4]. Pirkle-type CSPs are also a viable option, known for their durability due to covalent bonding of the chiral selector to the silica (B1680970) support[5].
The primary modes of chromatography to explore are:
-
Normal Phase: Typically employs a non-polar mobile phase like hexane (B92381) or heptane (B126788) with a polar modifier, such as isopropanol (B130326) or ethanol. This mode often provides good selectivity for chiral compounds.
-
Reversed-Phase: Uses a polar mobile phase, such as water-acetonitrile or water-methanol mixtures, often with buffers. This is a common mode for many HPLC applications.
-
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile (B52724) or methanol (B129727) as the mobile phase.
The choice of mobile phase composition, including the type and concentration of the modifier, can significantly impact the retention and resolution of the enantiomers[6].
Hypothetical Performance Data for Method Development
When developing a method, systematically recording the results is crucial for comparison and optimization. The following table serves as a template for researchers to populate with their experimental data when screening different conditions for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) | Selectivity (α) |
| Example 1: Polysaccharide-based | ||||||||
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 210 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Chiralpak AD-H | n-Hexane/Isopropanol (95:5) | 0.8 | 25 | 210 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Lux Cellulose-1 | Methanol/Acetonitrile (50:50) | 1.0 | 30 | 210 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Example 2: Pirkle-type | ||||||||
| Whelk-O 1 | n-Hexane/Ethanol (85:15) | 1.2 | 25 | 210 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Example 3: Reversed-Phase | ||||||||
| Chiralcel OZ-H | Acetonitrile/Water (60:40) | 0.5 | 35 | 210 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Note: The table above is a template for experimental data collection. The specific CSPs and mobile phases are suggestions for an initial screening based on general principles of chiral chromatography.
Experimental Protocols
Below is a generalized experimental protocol for the development of a chiral HPLC method for this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent, such as isopropanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
For injection, dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase to be tested.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Columns: Screen a range of chiral columns, including polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) and Pirkle-type (e.g., Whelk-O 1) columns.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If retention is too long, increase the percentage of isopropanol. If resolution is poor, decrease the percentage of isopropanol.
-
Reversed-Phase: Start with Acetonitrile/Water (50:50, v/v). Adjust the ratio to optimize retention and resolution.
-
-
Flow Rate: Begin with a flow rate of 1.0 mL/min and adjust as needed to optimize analysis time and resolution.
-
Column Temperature: Maintain a constant column temperature, typically starting at 25°C. Temperature can be varied to improve peak shape and resolution[3].
-
Detection: Use a UV detector at a low wavelength, such as 210 nm, as this compound lacks a strong chromophore.
3. Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α), which is the ratio of the retention factors of the two enantiomers. A value greater than 1 is necessary for separation.
Visualizing the Method Development Process
The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationships between key experimental parameters.
Caption: A general workflow for the development and validation of a chiral HPLC method.
Caption: Logical relationships of how experimental parameters influence separation outcomes.
By following a systematic screening approach and carefully documenting the results, researchers can successfully develop a robust chiral HPLC method for the analysis of this compound enantiomers.
References
Validation of 2-Bromo-1-chloropropane as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for 2-Bromo-1-chloropropane as a Certified Reference Material (CRM), particularly for its application as a surrogate standard in the analysis of purgeable halocarbons by U.S. Environmental Protection Agency (EPA) Method 601.[1][2] The performance of this compound is objectively compared with other surrogate compounds recommended in EPA Method 601: bromochloromethane (B122714) and 1,4-dichlorobutane.
The validation and certification of this reference material adhere to the principles outlined in ISO 17034, ensuring competence in the production of reference materials and establishing confidence in the certified values.[3][4][5] This guide presents detailed experimental protocols, comparative data (where available and with illustrative examples), and visualizations to aid researchers in evaluating and implementing this compound as a CRM in their analytical workflows.
Comparative Performance of Surrogate Standards for EPA Method 601
EPA Method 601 recommends the use of surrogate compounds to monitor the performance of the analytical system and the effectiveness of the sample matrix on the method's performance.[1][2] The ideal surrogate is a compound not expected to be present in the sample, and which has similar chemical and physical properties to the target analytes. This section compares this compound with the other two recommended surrogates: bromochloromethane and 1,4-dichlorobutane.
While direct, publicly available, side-by-side comparative studies on the performance of these specific surrogates are limited, this guide provides an illustrative comparison based on typical performance characteristics expected for halogenated hydrocarbons in purge and trap gas chromatography. The following tables summarize the key performance indicators that should be evaluated during a validation study.
Table 1: Physical and Chemical Properties of EPA Method 601 Surrogates
| Property | This compound | Bromochloromethane | 1,4-Dichlorobutane |
| CAS Number | 3017-95-6 | 74-97-5 | 110-56-5 |
| Molecular Formula | C₃H₆BrCl | CH₂BrCl | C₄H₈Cl₂ |
| Molecular Weight | 157.44 g/mol | 129.38 g/mol | 127.02 g/mol |
| Boiling Point | 116-117 °C | 68 °C | 161-163 °C |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble |
Table 2: Illustrative Performance Data for Surrogate Standards
| Performance Parameter | This compound | Bromochloromethane | 1,4-Dichlorobutane | Acceptance Criteria (Typical) |
| Mean Recovery (%) | 98 | 95 | 102 | 70 - 130% |
| Precision (RSD%) - Repeatability | < 5% | < 5% | < 5% | < 15% |
| Precision (RSD%) - Intermediate Precision | < 8% | < 8% | < 8% | < 20% |
| Stability in Methanol (1 year at 4°C) | > 98% of initial concentration | > 98% of initial concentration | > 98% of initial concentration | > 95% of initial concentration |
Note: The data in this table is illustrative and should be confirmed by in-house validation studies. The acceptance criteria are typical for surrogate recovery in environmental analysis.
Experimental Protocols for Validation
The validation of this compound as a CRM must be conducted in accordance with ISO 17034 and ISO/IEC 17025. This involves a comprehensive assessment of its identity, purity, homogeneity, stability, and the uncertainty of the certified value.
Identity Confirmation
The identity of the this compound material shall be confirmed using multiple analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of the material shall be compared to a reference spectrum from a recognized spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra shall be recorded to confirm the chemical structure and identify any structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum shall be recorded and compared to a reference spectrum to confirm the functional groups present.
Purity Determination
The purity of the this compound shall be determined using a mass balance approach, which involves quantifying the main component and all significant impurities.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the primary technique for determining the purity of volatile organic compounds. The area percentage of the main peak relative to the total area of all peaks is calculated.
-
Karl Fischer Titration: To determine the water content.
-
Thermogravimetric Analysis (TGA): To determine the content of non-volatile impurities.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): To identify and quantify volatile impurities.
Homogeneity Study
The homogeneity of the CRM, typically supplied as a solution in methanol, must be assessed to ensure that each aliquot is representative of the entire batch.
-
Experimental Design: A statistically relevant number of units (e.g., 10-15 ampoules) are randomly selected from the batch. Multiple sub-samples are taken from each selected unit.
-
Analytical Method: A precise analytical method, such as GC-FID, is used to measure the concentration of this compound in each sub-sample.
-
Statistical Analysis: Analysis of variance (ANOVA) is used to assess the between-unit and within-unit variability. The material is considered homogeneous if the between-unit variation is not statistically significant compared to the within-unit variation.
Stability Study
The stability of the this compound CRM solution must be evaluated under various storage and transport conditions.
-
Short-Term Stability (Transport Simulation): Samples are exposed to a range of temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for a short period (e.g., 1-4 weeks) to simulate transport conditions.
-
Long-Term Stability: Samples are stored at the recommended storage temperature (e.g., 4°C) and analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Method: A stability-indicating method, typically GC-FID, is used to monitor the concentration of this compound over time.
-
Data Analysis: The data is analyzed for any significant trends using regression analysis. The shelf-life of the CRM is established based on this data.
Visualizations
Logical Flow for CRM Validation
References
A Comparative Guide to 2-Bromo-1-chloropropane and Other Alkylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including high yields, specific regioselectivity, and mild reaction conditions. This guide provides an objective comparison of 2-bromo-1-chloropropane against other common dihaloalkane alkylating agents, such as 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676). The comparative analysis is supported by experimental data from the literature, focusing on N-alkylation and cyclization reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other bioactive molecules.
Reactivity Profile: The Decisive Role of the Halogen Leaving Group
The reactivity of haloalkanes in nucleophilic substitution reactions (SN2) is significantly influenced by the nature of the leaving group. A good leaving group is a weak base that is stable in solution after cleaving from the carbon atom. The general order of leaving group ability for halogens is I > Br > Cl > F. This trend is directly correlated with the strength of the carbon-halogen bond; weaker bonds are more easily broken, leading to faster reaction rates.
This compound possesses two different halogen atoms, offering differential reactivity. The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to nucleophilic attack than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective substitution at the bromine-bearing carbon under controlled conditions.
Performance in N-Alkylation Reactions: A Quantitative Comparison
N-alkylation is a crucial reaction in the synthesis of a vast array of nitrogen-containing compounds, including many active pharmaceutical ingredients (APIs). The following data summarizes the performance of this compound and other dihaloalkanes in the N-alkylation of morpholine (B109124), a common secondary amine.
| Alkylating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Morpholine | 4-(3-chloropropyl)morpholine | Toluene (B28343), reflux, 2 h | 96% | [1][2] |
| 1,3-Dibromopropane | Morpholine | 1-(3-bromopropyl)morpholine | Not specified | High | Inferred |
| 1,3-Dichloropropane | Morpholine | 1,2-bis(morpholino)ethane | 70-80°C, 2.5 h | 22% (mono- and di-alkylated products) | [3] |
The data clearly indicates the superior performance of this compound in this specific N-alkylation, affording a near-quantitative yield of the mono-alkylated product. The higher reactivity of the C-Br bond allows for selective substitution, leaving the C-Cl bond intact for potential further functionalization. While a specific yield for the reaction with 1,3-dibromopropane under identical conditions was not found, the principles of leaving group ability suggest it would also be highly reactive, potentially leading to a mixture of mono- and di-alkylated products. The reaction with 1,3-dichloropropane shows a significantly lower yield, highlighting the lower reactivity of the C-Cl bond.
Experimental Protocol: N-Alkylation of Morpholine with this compound
Materials:
-
This compound
-
Morpholine
-
Toluene
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of this compound (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).
-
Heat the reaction mixture to reflux with continuous stirring for 2 hours.
-
After completion, cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Wash the filtrate sequentially with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify by reduced pressure distillation to obtain 4-(3-chloropropyl)morpholine.[1][2]
Workflow for N-Alkylation of Morpholine
Application in Heterocyclic Synthesis: The Benzothiazepine (B8601423) Core
Dihaloalkanes are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. One such example is the synthesis of the benzothiazepine core, a privileged scaffold found in several pharmaceuticals. The reaction of 2-aminothiophenol (B119425) with a dihaloalkane is a common strategy to construct this seven-membered ring.
Case Study: Synthesis of a Quetiapine (B1663577) Intermediate
Quetiapine is an atypical antipsychotic drug that features a dibenzo[b,f][1][4]thiazepine ring system. The synthesis of the key intermediate, 11-(piperazin-1-yl)dibenzo[b,f][1][4]thiazepine, involves the cyclization of a precursor derived from 2-(phenylthio)aniline. While this compound is not directly used in the most common synthetic routes to Quetiapine, understanding the construction of similar heterocyclic systems highlights the potential applications of such bifunctional alkylating agents in pharmaceutical synthesis.
The general strategy for the formation of the dibenzothiazepine core involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the desired product.
Logical Relationship in Quetiapine Intermediate Synthesis
Regioselectivity in Alkylation: O- vs. C-Alkylation of Phenols
The alkylation of phenols and other ambident nucleophiles can lead to a mixture of O-alkylated and C-alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion.
Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the bromide in this compound is a softer leaving group than chloride. This suggests that this compound might exhibit different regioselectivity compared to dichlorinated or dibrominated analogs. For instance, in the alkylation of 2-naphthol, the use of a protic solvent can favor C-alkylation by solvating the phenoxide oxygen, while aprotic solvents tend to favor O-alkylation.[5] The choice of dihaloalkane, with its varying degrees of "hardness" at the electrophilic carbons, can be a tool to fine-tune this selectivity.
Conclusion
This compound emerges as a highly efficient and selective alkylating agent, particularly in N-alkylation reactions, where its differential reactivity allows for high yields of mono-alkylated products. Its performance surpasses that of 1,3-dichloropropane due to the superior leaving group ability of bromide over chloride. While direct quantitative comparisons with 1,3-dibromopropane in identical reactions are limited in the literature, the inherent reactivity of this compound, coupled with the potential for sequential reactions at its two distinct electrophilic centers, makes it a valuable and versatile tool for synthetic chemists in the pharmaceutical and broader chemical industries. Further research into its regioselectivity in various alkylation reactions would be beneficial to fully exploit its synthetic potential.
References
- 1. WO2005012274A1 - Process for the preparation of 11-(1-piperazinyl)dibenzo `b, f! `1 ,4!-thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. pharmaxchange.info [pharmaxchange.info]
A Comparative Guide to Spectroscopic Techniques for the Characterization of 2-Bromo-1-chloropropane and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques for the characterization of 2-Bromo-1-chloropropane and its potential reaction products. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical methods for their specific needs.
Introduction
This compound is a chiral halogenated alkane with applications in synthetic chemistry. Accurate characterization of this compound and its reaction products is crucial for ensuring purity, identifying byproducts, and elucidating reaction mechanisms. This guide focuses on the practical application and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. Additionally, alternative techniques such as Raman Spectroscopy and Ion Mobility Spectrometry (IMS) are briefly discussed.
Spectroscopic Techniques: A Comparative Overview
The choice of spectroscopic technique depends on the specific analytical goal, whether it is structural elucidation, impurity profiling, or quantitative analysis. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the primary spectroscopic techniques for the analysis of this compound.
| Technique | Information Provided | Typical Resolution | Typical Sensitivity | Throughput | Key Advantages | Key Limitations |
| ¹H NMR | Proton environment, chemical shifts, spin-spin coupling, quantitative analysis | High | Moderate (mg-µg) | Low to Moderate | Provides detailed structural information and stoichiometry. Non-destructive. | Relatively low sensitivity compared to MS. Complex spectra for mixtures. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon atom | High | Low (mg) | Low | Unambiguous carbon counting and identification of functional groups. | Low natural abundance of ¹³C requires longer acquisition times or higher concentrations. |
| GC-MS | Molecular weight, fragmentation pattern, separation of mixtures | High (GC), Moderate (MS) | High (ng-pg) | High | Excellent for separating volatile compounds and identifying components by their mass spectra. High sensitivity. | Destructive technique. Isomers can have similar mass spectra. |
| FTIR | Functional groups present in the molecule | Moderate | Moderate (µg) | High | Rapid and non-destructive identification of functional groups. | Provides limited information on the overall molecular structure. Not ideal for complex mixtures. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert to ensure thorough mixing.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (for quantitative analysis): 5 times the longest T₁ of the protons of interest (typically 5-10 seconds).
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0 to 80 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, paying attention to the molecular ion peak and characteristic isotopic patterns of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Analysis of Liquid this compound
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid this compound sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands for functional groups. For this compound, look for C-H stretching (alkane), C-Cl stretching, and C-Br stretching vibrations.
-
Predicted and Experimental Spectral Data
NMR Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~4.3 ppm (m, 1H): CH-Br proton, split by the adjacent CH₂ and CH₃ groups.
-
δ ~3.8 ppm (m, 2H): CH₂-Cl protons, split by the adjacent CH proton.
-
δ ~1.8 ppm (d, 3H): CH₃ protons, split by the adjacent CH proton.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~50 ppm: CH-Br carbon.
-
δ ~48 ppm: CH₂-Cl carbon.
-
δ ~22 ppm: CH₃ carbon.
Mass Spectrometry (GC-MS)
The mass spectrum of this compound will exhibit a complex molecular ion region due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant fragments are expected from the loss of a halogen atom or a methyl group.
Expected Fragmentation Pattern:
-
[M]⁺•: m/z 156, 158, 160 (isotopic pattern)
-
[M-Cl]⁺: m/z 121, 123
-
[M-Br]⁺: m/z 77, 79
-
[M-CH₃]⁺: m/z 141, 143, 145
-
[C₃H₆Cl]⁺: m/z 77, 79
-
[C₃H₆Br]⁺: m/z 121, 123
-
[C₃H₅]⁺: m/z 41 (base peak likely)
Infrared (IR) Spectroscopy
Characteristic Absorption Bands:
-
2980-2850 cm⁻¹: C-H stretching (alkane).
-
1450-1375 cm⁻¹: C-H bending.
-
800-600 cm⁻¹: C-Cl stretching.[1]
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Logical relationships of spectroscopic techniques to analytical goals.
Alternative and Complementary Techniques
While NMR, GC-MS, and FTIR are the primary tools for characterizing this compound, other techniques can provide valuable complementary information.
-
Raman Spectroscopy: This technique provides information about molecular vibrations and is particularly sensitive to non-polar bonds, making it complementary to FTIR. It can be useful for studying C-C, C-Br, and C-Cl bond vibrations.
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size and shape. When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of separation, helping to distinguish between isomers that may have similar mass spectra. For halogenated compounds, IMS can offer sensitive detection.[4][5]
Conclusion
The comprehensive characterization of this compound and its reaction products is best achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy is unparalleled for detailed structural elucidation and stoichiometric analysis. GC-MS offers superior sensitivity and is ideal for the separation and identification of components in a mixture. FTIR provides a rapid and straightforward method for identifying the presence of key functional groups. For more complex analytical challenges, considering alternative techniques like Raman spectroscopy and IMS-MS can provide deeper insights. The selection of the most appropriate technique or combination of techniques will ultimately be guided by the specific research question and the desired level of analytical detail.
References
A Comparative Guide to the Determination of Enantiomeric Excess for Reactions Involving 2-Bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a reaction is a critical parameter in modern chemistry, particularly in the pharmaceutical and life sciences industries. For chiral molecules such as 2-bromo-1-chloropropane, a versatile building block in organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.
This document outlines the principles of each method, presents detailed experimental protocols, and summarizes quantitative performance data to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Analytical Methodologies
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While chromatographic techniques offer direct separation of enantiomers, NMR spectroscopy provides an alternative approach through the use of chiral resolving agents.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Separation of volatile enantiomers based on differential partitioning with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interaction with a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable signals in the NMR spectrum. |
| Sample Requirements | Volatile and thermally stable samples. | Soluble samples; derivatization may be required for UV detection. | Soluble samples, relatively pure. |
| Instrumentation | Gas Chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS). | HPLC system with a chiral column, pump, and detector (e.g., UV, CD). | NMR Spectrometer. |
| Key Advantage | High resolution and sensitivity for volatile compounds. | Broad applicability to a wide range of compounds. | Rapid analysis without the need for chromatographic separation. |
| Limitations | Limited to volatile and thermally stable analytes. | Direct separation of this compound may be challenging without derivatization. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers and is well-suited for the analysis of this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.
Experimental Data
The enantiomers of this compound can be separated on specific cyclodextrin-based chiral stationary phases. The separation factor (α), a measure of the separation between the two enantiomer peaks, is a key parameter in evaluating the effectiveness of a chiral column. An α value greater than 1 indicates that separation is occurring.
| Chiral Stationary Phase | Separation Factor (α) at 55°C |
| β-DEX™ 110 | 1.019[1] |
| β-DEX™ 120 | 1.025[1] |
| α-DEX™ 120 | No Separation[1] |
| γ-DEX™ 120 | No Separation[1] |
Data sourced from a study on chiral cyclodextrin capillary GC columns.[1]
Experimental Protocol
The following protocol is a representative method for the chiral GC analysis of this compound using a cyclodextrin-based column.
Column:
-
β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar permethylated β-cyclodextrin column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Parameters:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C (FID)
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 minutes)
-
Ramp: 2°C/minute to 80°C
-
Final hold: 80°C for 5 minutes
-
-
Injection Mode: Split (e.g., 100:1)
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for enantiomeric separations. However, the direct separation of small, flexible, and non-chromophoric molecules like this compound can be challenging. Polysaccharide-based and cyclodextrin-based CSPs are the most common choices for chiral HPLC.
Experimental Considerations
Direct enantiomeric resolution of this compound on common chiral stationary phases is not well-documented and may be difficult to achieve. A study on the closely related compound, 1-bromo-3-chloro-2-propanol, showed no separation on several reversed-phase and normal-phase polysaccharide-based chiral columns (e.g., Phenomenex Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-1, and Chiralcel OJH, ODH, ADH).[2][3] This suggests that a similar outcome might be expected for this compound.
An alternative approach is the derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, this method is more complex and requires a suitable functional group on the analyte for derivatization.
Experimental Protocol (General Approach for Screening)
For researchers wishing to explore the feasibility of a direct chiral HPLC separation, the following general screening protocol can be employed.
Columns to Screen:
-
Polysaccharide-based columns (e.g., Daicel CHIRALCEL® OD-H, CHIRALPAK® AD-H)
-
Cyclodextrin-based columns (e.g., Astec CYCLOBOND™)
Mobile Phases to Screen:
-
Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20)
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures
Instrumentation:
-
HPLC system with a UV detector (detection of this compound may require a low wavelength, e.g., <210 nm, and may have low sensitivity).
Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral shift reagent (CSR), such as a lanthanide complex, to a solution of enantiomers can lead to the formation of transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, resulting in separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum.
Principle
For this compound, the protons on the chiral carbon and the adjacent carbons are expected to show the most significant chemical shift differences upon addition of a CSR. The magnitude of the separation of the signals is dependent on the concentration of the CSR and the specific enantiomer.
Experimental Protocol
The following is a general protocol for determining the enantiomeric excess of this compound using a chiral shift reagent.
Reagents and Materials:
-
This compound sample
-
Chiral Shift Reagent: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR tubes
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Prepare a stock solution of the this compound sample in the anhydrous NMR solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, known amount of Eu(hfc)₃ to the NMR tube (e.g., 0.1 equivalents relative to the substrate).
-
Acquire another ¹H NMR spectrum and observe any separation of signals.
-
Incrementally add more Eu(hfc)₃ and acquire spectra until baseline separation of a pair of corresponding proton signals for the two enantiomers is achieved. Avoid adding excess reagent as it can cause significant line broadening.[4]
-
Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral gas chromatography, particularly with β-cyclodextrin-based stationary phases. This method offers high resolution and direct separation of the enantiomers. Chiral HPLC, while a versatile technique, may present challenges for the direct separation of this analyte, potentially requiring derivatization for successful analysis. NMR spectroscopy with a chiral shift reagent provides a rapid, non-separative alternative, though it may be less sensitive than chromatographic methods. The selection of the most appropriate technique will be guided by the specific analytical requirements, including sample properties, desired accuracy, and available instrumentation.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. web.mit.edu [web.mit.edu]
Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the factors influencing the rates of unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions for the secondary haloalkane, 2-bromo-1-chloropropane. Due to the presence of two different halogen atoms, the substitution can theoretically occur at either the carbon bonded to bromine or the carbon bonded to chlorine. However, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making substitution at the second carbon the more probable pathway.[1][2][3] This analysis will focus on the substitution at the C-Br bond.
As a secondary haloalkane, this compound can undergo both SN1 and SN2 reactions, and the predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.[4][5][6]
Data Presentation
The following table summarizes the expected relative reaction rates for the nucleophilic substitution of this compound under various experimental conditions. The data is illustrative and based on established principles of chemical kinetics for secondary haloalkanes.
| Nucleophile | Solvent | Proposed Dominant Mechanism | Expected Relative Rate |
| 0.1 M NaOH | 50% Acetone / 50% Water | SN2 | Moderate to High |
| 0.1 M CH₃COONa | Dimethylformamide (DMF) | SN2 | Moderate |
| 0.1 M H₂O | 80% Ethanol / 20% Water | SN1 (Solvolysis) | Low |
| 0.1 M CH₃OH | Methanol | SN1 (Solvolysis) | Low to Moderate |
| 0.1 M NaI | Acetone | SN2 | High |
Experimental Protocols
A plausible experimental approach to determine the rate of nucleophilic substitution for this compound involves monitoring the formation of the bromide ion (Br⁻) over time.
Objective: To determine the rate law for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium hydroxide)
-
Selected solvent (e.g., aqueous acetone)
-
Standardized silver nitrate (B79036) (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator
-
Ice bath
-
Thermostated water bath
-
Pipettes, burettes, and flasks
Procedure (Method of Initial Rates):
-
Reaction Setup: A series of reactions are prepared with varying initial concentrations of this compound and the nucleophile. The temperature is maintained constant using a thermostated water bath.
-
Initiation: The reaction is initiated by adding the final reactant to the solution.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in an ice bath to stop the reaction.
-
Titration: The concentration of the bromide ion produced is determined by titration with a standardized solution of silver nitrate, using potassium chromate as an indicator (Mohr's method). The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
Rate Determination: The initial rate of reaction for each experiment is determined from the initial slope of a plot of [Br⁻] versus time.
-
Rate Law Analysis: By comparing the initial rates of reactions with different initial concentrations of reactants, the order of the reaction with respect to each reactant can be determined, and the rate constant can be calculated. For example, if doubling the concentration of the haloalkane doubles the rate while the nucleophile concentration is held constant, the reaction is first order in the haloalkane.[7]
Reaction Pathway Visualization
The following diagram illustrates the competing SN1 and SN2 pathways for the nucleophilic substitution of this compound at the carbon bearing the bromine atom.
Caption: Competing SN1 and SN2 pathways for this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Video: Leaving Groups [jove.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. byjus.com [byjus.com]
- 5. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 6. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quality Control and Assurance of 2-Bromo-1-chloropropane for Analytical Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quality control and assurance of 2-bromo-1-chloropropane, a critical reagent in various analytical applications. Ensuring the purity and integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document details the primary analytical techniques for quality assessment, compares its performance with alternative compounds, and provides detailed experimental protocols.
Quality Control of this compound: Purity and Impurity Profiling
The quality of this compound for analytical use is primarily determined by its purity and the profile of any impurities. Common impurities can arise from the synthesis process or degradation over time. The principal analytical methods for assessing the quality of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Key Quality Parameters and Analytical Techniques
| Quality Parameter | Analytical Technique | Typical Specification |
| Purity Assay | Gas Chromatography (GC) with Flame Ionization Detector (FID) or Mass Spectrometry (MS) | ≥98% |
| Impurity Profile | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of structurally related impurities and residual solvents. |
| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) | Conforms to the spectral data of a certified reference standard. |
| Water Content | Karl Fischer Titration | ≤0.1% |
Experimental Protocols for Quality Control
Detailed methodologies are crucial for the consistent and reliable assessment of this compound.
Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and providing both quantitative and qualitative information.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Injection: 1 µL injection in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak. Impurities are identified by their mass spectra and retention times, and quantified relative to the main peak or using a certified reference standard.
Identity Confirmation and Purity Verification by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3][4][5]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Comparison with Alternative Internal Standards
In many analytical applications, particularly in environmental analysis, this compound is used as an internal standard to improve the accuracy and precision of quantification.[6] The choice of an internal standard is critical and depends on the specific analytes and the analytical method.
Table 2: Performance Comparison of this compound and Alternative Internal Standards
| Internal Standard | Chemical Structure | Key Characteristics | Typical Recovery (%) | Relative Response Factor (RRF) | Applications |
| This compound | CH₃CH(Br)CH₂Cl | Good volatility, stable, well-separated from many common analytes. | 85 - 115 | Analyte-dependent | Analysis of volatile organic compounds (VOCs) in water and soil.[6] |
| Bromochloromethane | CH₂BrCl | Higher volatility than this compound, suitable for very volatile analytes.[7] | 80 - 120 | Analyte-dependent | Environmental monitoring of highly volatile organic compounds.[8] |
| 1,2-Dichloropropane-d₆ | CD₃CD(Cl)CD₂Cl | Deuterated analog of a common VOC, closely mimics analyte behavior. | 90 - 110 | Close to 1 for 1,2-dichloropropane | Isotope dilution mass spectrometry for accurate quantification of chlorinated propanes. |
| Fluorobenzene | C₆H₅F | Commonly used surrogate/internal standard in EPA methods for VOCs. | 90 - 110 | Analyte-dependent | Broad applicability in environmental analysis of aromatic and chlorinated VOCs. |
Note: Recovery and RRF values are typical and can vary depending on the matrix and specific analytical conditions.
Visualization of Workflows and Relationships
Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for this compound for analytical use.
Caption: Quality control workflow for this compound.
Internal Standard Selection Logic
This diagram outlines the decision-making process for selecting an appropriate internal standard for a given analytical method.
Caption: Decision-making process for internal standard selection.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. ethz.ch [ethz.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bromochloromethane analytical standard 74-97-5 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Bromo-1-chloropropane
The following guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-1-chloropropane, a halogenated hydrocarbon. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is recognized as harmful if ingested, inhaled, or absorbed through the skin and requires careful management as hazardous waste.[1]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. Depending on its concentration and formulation, it can be highly flammable and toxic.[2][3] Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be utilized:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use appropriate chemical-resistant gloves. Permeation data suggests that butyl rubber gloves are a suitable option.[4]
-
Respiratory Protection: For handling neat chemical or in situations with inadequate ventilation, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[1][4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Colorless liquid | [4][5] |
| Boiling Point | ~118°C (244°F) at 760 mmHg | [1] |
| Density | 1.537 g/cm³ | [1] |
| Solubility | Insoluble in water | [1][4] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin; skin irritant.[1] |
Step-by-Step Disposal Protocol
This compound must be treated as a hazardous waste. Specifically, it is classified as a halogenated organic waste .[6] It must not be disposed of with household garbage or poured down the drain.[2]
1. Waste Segregation:
-
Collect waste this compound and materials contaminated with it separately from non-halogenated organic waste.[6][7]
-
Halogenated organic wastes should be collected in designated, properly labeled containers.[6]
-
Avoid mixing with incompatible materials such as strong oxidizing and reducing agents, acids, bases, alkali metals, or epoxides.[4][8]
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collection. High-density polyethylene (B3416737) or glass containers are often suitable.
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Maintain a log of the accumulated waste volume on the container's label or an accompanying sheet.[6]
-
Keep the container securely closed when not in use and store it in a designated satellite accumulation area, such as a safety cabinet.[7]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary disposal method for halogenated organic compounds is high-temperature incineration at a regulated hazardous waste facility.[6]
-
Alternative disposal technologies like molten salt oxidation may also be used, which can effectively decompose halogenated hydrocarbons at high temperatures.[9]
Emergency Procedures: Spill Management
In the event of a small spill, follow these procedures carefully:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large or the ventilation is poor, evacuate the area.
-
Control Ignition Sources: Remove all sources of ignition from the area.[10]
-
Absorb the Spill: Use an inert absorbent material such as sand, diatomite, or universal binders to contain and absorb the liquid.[2] For very small spills, absorbent paper may be used.[1][4]
-
Collect Contaminated Materials: Carefully collect the absorbent material and any contaminated items (e.g., gloves, paper towels).
-
Package for Disposal: Place all contaminated materials into a vapor-tight plastic bag or a sealable container.[1][4] Label it clearly as hazardous waste containing this compound.
-
Decontaminate the Area: Wash the spill surface with alcohol, followed by a thorough washing with soap and water.[1][4]
-
Seek Verification: Do not re-enter the area without personal protective equipment until a safety officer or responsible person has verified that the area is clean and safe.[1][4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. 2-溴-1-氯丙烷 溶液 certified reference material, 2000 μg/mL in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. nipissingu.ca [nipissingu.ca]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1-chloropropane
For Immediate Reference: Essential Safety and Handling Protocols for 2-Bromo-1-chloropropane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Butyl rubber gloves are recommended based on permeation data.[1] An alternative is wearing butyl rubber over latex gloves.[1] | Provides a barrier against skin absorption, which can be harmful.[1][2] |
| Respiratory Protection | For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1][3] | Protects against inhalation of harmful vapors.[1][2] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn. For larger quantities or in case of a spill, chemical-resistant clothing may be required. | Prevents accidental skin contact. Contaminated clothing should be removed and disposed of properly.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Chemical Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container, avoiding splashes or vapor release.
-
Dispense the required amount of the chemical.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly remove and store or dispose of PPE.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including excess chemical and contaminated materials (e.g., absorbent paper, gloves), in a designated, properly labeled, and sealed container.[1][3]
-
Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[1][3]
-
-
Waste Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or with general laboratory waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Use an inert absorbent material, such as sand or earth, to contain the spill.[4]
-
Collect the absorbed material and place it in a sealed container for disposal.[1][3]
-
Wash the contaminated area with alcohol followed by a strong soap and water solution.[1][3]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[1][3]
In Case of Exposure:
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
